molecular formula C48H40N12O4 B2942193 Rilpivirine Fumarate Salt CAS No. 877817-88-4

Rilpivirine Fumarate Salt

Cat. No.: B2942193
CAS No.: 877817-88-4
M. Wt: 848.928
InChI Key: WVICUHSQEUSJKY-KAMXONIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rilpivirine Fumarate Salt is the fumarate salt form of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral research. This compound is a key tool for studying the mechanisms of HIV-1 inhibition and resistance. Rilpivirine acts as a non-competitive allosteric inhibitor, binding to the NNRTI binding pocket of the HIV-1 reverse transcriptase. This binding blocks the RNA- and DNA-dependent DNA polymerase activities of the enzyme, thereby inhibiting viral replication. Its flexible chemical structure allows it to adapt to conformational changes in the binding pocket, which contributes to its potency against some HIV-1 strains that are resistant to first-generation NNRTIs . A primary research focus for Rilpivirine involves investigating resistance pathways. In vitro and clinical studies have shown that the emergence of specific mutations in the reverse transcriptase, most notably E138K and M184I, is associated with decreased susceptibility to the compound. The E138K mutation, in particular, has been demonstrated to confer resistance by reducing Rilpivirine's binding affinity, primarily through an increased dissociation rate from its target . Biochemically, the M184I mutation impairs polymerase efficiency by reducing dNTP binding affinity, and the E138K mutation can restore this defect, providing a compelling biochemical mechanism for the frequent co-selection of these mutations in a research setting . This product is provided as the fumarate salt to enhance stability and handling. It is intended for research applications only, including mechanistic studies of reverse transcription, the investigation of antiviral resistance, and the evaluation of novel combination therapies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6.C4H4O4/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;5-3(6)1-2-4(7)8/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAODINWNSISMP-AVRNHWNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the In Vitro Antiviral Activity of Rilpivirine Fumarate Salt Against HIV-1 Strains

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro antiviral activity of Rilpivirine (RPV) Fumarate Salt against Human Immunodeficiency Virus Type 1 (HIV-1). Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a potent therapeutic agent characterized by its high efficacy against both wild-type and certain NNRTI-resistant strains of HIV-1.[1][2] This document details the fundamental principles, step-by-step protocols, and data interpretation frameworks essential for researchers, scientists, and drug development professionals. We will explore Rilpivirine's mechanism of action, robust protocols for determining antiviral potency (EC50) and cytotoxicity (CC50), and strategies for profiling its activity against a panel of resistant viral strains.

Introduction: The Role of Rilpivirine in Antiretroviral Therapy

HIV-1 continues to be a significant global health challenge. The viral enzyme reverse transcriptase (RT) is a cornerstone of antiretroviral therapy, as it is essential for converting the viral RNA genome into DNA, a critical step for integration into the host genome.[3][4] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[5]

Rilpivirine (TMC278) emerged as a second-generation NNRTI with distinct advantages over first-generation drugs like efavirenz and nevirapine, including higher potency, a longer plasma half-life, and a more favorable side-effect profile.[2][6] Its diarylpyrimidine structure provides conformational flexibility, allowing it to maintain activity against some viral strains that have developed resistance to earlier NNRTIs.[1] Accurate and standardized in vitro evaluation is paramount to understanding its therapeutic potential, defining its resistance profile, and guiding its clinical application. This guide provides the technical foundation for performing such evaluations.

Mechanism of Action of Rilpivirine

Rilpivirine functions as a non-competitive inhibitor of HIV-1 RT.[5] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, Rilpivirine binds to a distinct, allosteric site on the p66 subunit of the enzyme known as the NNRTI-binding pocket.[5] This binding event induces a conformational change in the enzyme, which distorts the position of the catalytically critical amino acid residues and limits the flexibility of the "thumb" and "finger" subdomains. The ultimate effect is the potent inhibition of DNA polymerization, thereby halting viral replication.[5]

G cluster_RT HIV-1 Reverse Transcriptase (p66/p51) ActiveSite Polymerase Active Site DNA_Synthesis Viral DNA Synthesis ActiveSite->DNA_Synthesis Catalyzes NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->ActiveSite Induces Conformational Change Rilpivirine Rilpivirine Rilpivirine->NNRTI_Pocket Binds Allosterically dNTPs dNTPs (Building Blocks) dNTPs->ActiveSite Binds RNA_Template Viral RNA Template RNA_Template->ActiveSite Binds

Figure 1: Mechanism of Action of Rilpivirine.

Core Methodologies for In Vitro Evaluation

A thorough in vitro assessment of an antiviral agent requires a multi-faceted approach. We must determine its specific activity against the virus, its toxicity towards host cells, and the ratio between these two activities, known as the Selectivity Index (SI).

Essential Reagents and Materials
  • Cell Lines: TZM-bl cells are a common choice. They are a HeLa-derived cell line engineered to express CD4, CXCR4, and CCR5, making them susceptible to a wide range of HIV-1 isolates.[7][8] Crucially, they contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter, allowing for quantitative measurement of viral infection.[9]

  • HIV-1 Strains: A panel should include a laboratory-adapted wild-type strain (e.g., HIV-1 IIIB or NL4-3) and a selection of recombinant viruses with known NNRTI resistance-associated mutations (RAMs), such as K103N, Y181C, and E138K.[10][11][12]

  • Rilpivirine Fumarate Salt: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO) and store at -20°C or -80°C.

  • Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin-streptomycin or gentamicin) is standard for TZM-bl cells.[9]

  • Assay Reagents: Reagents for cytotoxicity assays (e.g., MTT or XTT) and for measuring viral replication (e.g., Luciferase assay substrate, p24 ELISA kits).

Protocol 1: Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is the concentration of a drug that reduces the viability of uninfected cells by 50%. This is a critical self-validating control; without knowing the toxicity profile, one cannot be sure that a reduction in viral signal is due to specific antiviral activity rather than simply killing the host cells.[13] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells.[14][15]

Step-by-Step Methodology (XTT Assay):

  • Cell Seeding: Seed TZM-bl cells in a 96-well microtiter plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of Rilpivirine Fumarate Salt in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.05 µM). Include a "cells only" control (no drug) and a "blank" control (no cells).

  • Drug Addition: Remove the medium from the cells and add 100 µL of the corresponding drug dilution to each well.

  • Incubation: Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay) at 37°C, 5% CO2.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Abcam, Thermo Fisher Scientific).[16] Add 50 µL of the XTT mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing metabolically active cells to convert the XTT tetrazolium salt into a colored formazan product.[16]

  • Data Acquisition: Measure the absorbance of each well at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Calculation: The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

Figure 2: Workflow for Cytotoxicity (CC50) Determination.

Protocol 2: Antiviral Activity Assay (EC50 Determination)

The 50% effective concentration (EC50) is the drug concentration that inhibits viral replication by 50%.[14] This is the primary measure of a drug's potency. The two most common methods for HIV-1 are the p24 antigen capture ELISA and the luciferase reporter gene assay.

Method A: p24 Antigen Capture ELISA

This assay quantifies the amount of the viral core protein p24 in the culture supernatant, which is a direct marker of viral particle production.[17][18]

  • Setup: Perform steps 1-3 from the cytotoxicity protocol (Section 3.2).

  • Infection: After adding the drug dilutions, add a pre-titered amount of HIV-1 virus stock to each well to achieve a suitable level of infection. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus, no drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Supernatant Collection: Carefully collect the culture supernatant from each well. To ensure p24 is released from viral particles, it is essential to lyse the samples with a detergent-based lysis buffer provided in the ELISA kit.[18]

  • ELISA Procedure: Perform the p24 ELISA according to the manufacturer's protocol. This typically involves binding the p24 antigen in the sample to a plate pre-coated with anti-p24 antibodies, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.

  • Data Acquisition: Read the absorbance on a microplate reader.

  • Calculation: Convert absorbance values to p24 concentrations using a standard curve. Calculate the percentage of inhibition relative to the virus control. The EC50 is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

Method B: Luciferase Reporter Gene Assay (Using TZM-bl cells)

This is a highly sensitive method that measures the expression of the luciferase gene, which is driven by the HIV-1 Tat protein upon successful infection and gene expression.[7][9]

  • Setup and Infection: Follow steps 1-2 from the p24 ELISA method.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Cell Lysis & Substrate Addition: Remove the supernatant. Lyse the cells with a buffer compatible with luciferase assays. Add the luciferase substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the level of viral gene expression.

  • Calculation: Calculate the percentage of inhibition relative to the virus control (luminescence in the absence of the drug). Determine the EC50 value using non-linear regression as described above.

G cluster_setup Plate Setup cluster_readout Quantification Method A Seed TZM-bl cells B Add Rilpivirine serial dilutions A->B C Infect with HIV-1 virus stock B->C D Incubate 48h C->D p24 p24 ELISA on Supernatant D->p24 Luc Luciferase Assay on Cell Lysate D->Luc E Read Signal (Absorbance or Luminescence) p24->E Luc->E F Calculate % Inhibition vs. Virus Control E->F G Determine EC50 (Non-linear Regression) F->G

Figure 3: General Workflow for Antiviral (EC50) Determination.

Data Analysis and Presentation

Key Parameters
  • EC50 (50% Effective Concentration): The concentration of Rilpivirine that inhibits viral replication by 50%. A lower EC50 value indicates higher potency.

  • CC50 (50% Cytotoxic Concentration): The concentration of Rilpivirine that reduces cell viability by 50%. A higher CC50 value indicates lower toxicity.

  • Selectivity Index (SI): Calculated as CC50 / EC50. The SI is a crucial measure of a drug's therapeutic window. A higher SI value is desirable, as it indicates that the drug is effective at concentrations far below those at which it is toxic to host cells.[14]

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: In Vitro Activity of Rilpivirine Against Wild-Type and NNRTI-Resistant HIV-1 Strains

HIV-1 Strain/MutantEC50 (nM)Fold Change vs. WTCell LineAssay MethodReference
Wild-Type (WT) 0.35 - 0.731.0MT-4p24[1]
K103N 0.35~1.0MT-4p24[1]
Y181C 0.8 - 1.7~2.3 - 4.9MT-4p24[1]
L100I < 1.0< 2.9MT-4p24[1]
E138K 0.9 - 1.1~2.6 - 3.1RecombinantLuciferase[12]
K103N + Y181C 0.8 - 1.7~2.3 - 4.9MT-4p24[1]
E138K + M184I ~2.5~7.1RecombinantLuciferase[12]

Note: EC50 values can vary based on the cell line, virus strain, and specific assay conditions used.

Resistance Profiling

A critical component of characterizing any antiretroviral drug is understanding its activity against resistant strains. Virological failure in patients treated with Rilpivirine is often associated with the emergence of specific mutations in the reverse transcriptase gene.[19] The most common Rilpivirine RAMs include E138K, K101E, and Y181C.[10][12] The E138K mutation, in particular, frequently occurs in combination with the M184I mutation (a primary NRTI resistance mutation).[12][19] Therefore, in vitro testing must include site-directed molecular clones containing these single and combination mutations to determine the "fold-change" in EC50 relative to the wild-type virus. This provides a quantitative measure of the degree of resistance conferred by each mutation.

Conclusion and Field Insights

The in vitro evaluation of Rilpivirine Fumarate Salt demonstrates its high potency against wild-type HIV-1 and its retained activity against key NNRTI-resistant strains like K103N.[1] Its conformational flexibility allows it to adapt to some mutations within the NNRTI binding pocket that confer high-level resistance to first-generation NNRTIs.[1] However, mutations such as E138K, often in combination with M184I, can reduce its susceptibility.[12][19]

From a practical standpoint, it is imperative to maintain consistency in experimental conditions. The choice of cell line, viral inoculum size, and incubation time can all influence the final EC50 and CC50 values. Therefore, including a reference compound (e.g., Efavirenz) in every assay is a best practice for ensuring run-to-run consistency and validating the assay's performance. The methodologies outlined in this guide provide a robust framework for the accurate and reliable characterization of Rilpivirine and other novel antiviral candidates.

References

  • Neogi, U., et al. (2016). Factors influencing the efficacy of rilpivirine in HIV-1 subtype C in low- and middle-income countries. Journal of Antimicrobial Chemotherapy, 71(2), 367–371. Available at: [Link]

  • Wikipedia contributors. (2023). Rilpivirine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Derdeyn, C. A., & Silvestri, G. (2011). New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo. Current Opinion in HIV and AIDS, 6(5), 394–400. Available at: [Link]

  • Gatanaga, H., et al. (2016). Naturally Selected Rilpivirine-Resistant HIV-1 Variants by Host Cellular Immunity. Clinical Infectious Diseases, 62(6), 796–798. Available at: [Link]

  • Sirivichayakul, S., et al. (2014). Rilpivirine Resistance-associated Mutations among Antiretroviral-naive Patients Infected with HIV-1 in Asia. AIDS Research and Human Retroviruses, 30(8), 798–800. Available at: [Link]

  • Van Houtte, M., et al. (2010). Panel of Prototypical Recombinant Infectious Molecular Clones Resistant to Nevirapine, Efavirenz, Etravirine, and Rilpivirine. Antimicrobial Agents and Chemotherapy, 54(4), 1497–1505. Available at: [Link]

  • Sluis-Cremer, N., et al. (2014). Biochemical Mechanism of HIV-1 Resistance to Rilpivirine. Journal of Biological Chemistry, 289(11), 7539–7547. Available at: [Link]

  • Flynn, P. M., et al. (2022). Phase 2 Open-Label Study of Long-Term Safety, Tolerability, and Antiviral Activity of Rilpivirine in Antiretroviral-Naive Adolescents Living with HIV-1. Antimicrobial Agents and Chemotherapy, 66(2), e00916-21. Available at: [Link]

  • ResearchGate. (n.d.). In vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and in vitro metabolic stabilities of tenofovir and tenofovir prodrugs. ResearchGate. Available at: [Link]

  • Al-Lazikani, A., et al. (2022). Comparative In Vitro Evaluation of Anti-HIV Immunotoxin, Antibody–Drug Conjugate, and Radioimmunoconjugate Targeted by the Same Antibody. MDPI. Available at: [Link]

  • Wensing, A. M. J., et al. (2022). 2022 Update of the Drug Resistance Mutations in HIV-1. Topics in Antiviral Medicine, 30(2), 53–61. Available at: [Link]

  • WebMD. (2025). Antiretroviral Therapy (ART): Understanding HIV and AIDS Medications. WebMD. Available at: [Link]

  • Kandeel, M., & Al-Nazawi, M. (2019). In vitro methods for testing antiviral drugs. World Journal of Virology, 8(1), 1–13. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of rilpivirine based on the template of dapivirine. EC50 values. ResearchGate. Available at: [Link]

  • Lombaard, J., et al. (2023). Pharmacokinetics, Safety and Antiviral Activity of Rilpivirine in Antiretroviral-naïve Children With HIV ≥6 to <12 Years Old: Week 48 and Final Analysis of Cohort 2 From the Open-label, Phase 2 PAINT Study. The Pediatric Infectious Disease Journal, 42(4), 295–301. Available at: [Link]

  • Das, S., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2311. Available at: [Link]

  • Sarzotti-Kelsoe, M., et al. (2014). Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. Journal of Immunological Methods, 409, 131–146. Available at: [Link]

  • Garcia-Perea, A., et al. (2004). Detection and Quantification of Human Immunodeficiency Virus Type 1 p24 Antigen in Dried Whole Blood and Plasma on Filter Paper Stored under Various Conditions. Journal of Clinical Microbiology, 42(5), 2269–2271. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Rilpivirine Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. protocols.io. Available at: [Link]

  • Advanced BioScience Laboratories, Inc. (n.d.). HIV-1 p24 ANTIGEN CAPTURE ASSAY. ABL, Inc. Available at: [Link]

  • Montefiori, D.C. (2005). Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. Duke University. Available at: [Link]

  • NIBSC. (n.d.). Centre For AIDS Reagents Data Sheet NAME: TZM-bl. NIBSC. Available at: [Link]

  • Doitsh, G., & Greene, W. C. (2014). METHODS Preparation of HIV-1 virions. CDC Stacks. Available at: [Link]

  • World Health Organization. (2024). 1st WHO International Standard for HIV-1 p24 Antigen. WHO. Available at: [Link]

  • Ribera, E., & Llibre, J. M. (2012). [Mechanism of action and pharmacokinetics of rilpivirine]. Enfermedades Infecciosas y Microbiologia Clinica, 30 Suppl 1, 8–13. Available at: [Link]

  • aidsmap. (2025). Resistance following failure of injectable cabotegravir/rilpivirine may limit future treatment options. aidsmap.com. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Long-term safety, tolerability and antiviral activity of rilpivirine in antiretroviral-naïve adolescents living with HIV-1, aged 12 to less than 18 years: Week 240 findings of a phase 2, open-label study, PAINT. ResearchGate. Available at: [Link]

  • NIBSC. (n.d.). Centre for AIDS Reagents Data Sheet. NIBSC. Available at: [Link]

  • Hashimoto, M., et al. (2015). Detection of HIV-1 p24 at Attomole Level by Ultrasensitive ELISA with Thio-NAD Cycling. PLOS ONE, 10(6), e0128887. Available at: [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services. Available at: [Link]

  • Stanford Health Care. (n.d.). Study to Evaluate the Safety and Efficacy of a Single Tablet Regimen of Emtricitabine/Rilpivirine/Tenofovir Disoproxil Fumarate Compared With a Single Tablet Regimen of Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate in HIV-1 Infected, Antiretroviral Treatment-Naive Adults. Stanford Health Care. Available at: [Link]

  • ResearchGate. (n.d.). Measurement of infectious HIV-1 virions by blue-cell counting in TZM-bl... ResearchGate. Available at: [Link]

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Sources

Technical Guide: Rilpivirine Fumarate Salt – Metabolic Pathways, Byproducts, and Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic fate and chemical stability of Rilpivirine Fumarate , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). Designed for drug development scientists and analytical chemists, this document delineates the specific CYP3A4-mediated metabolic pathways in vivo and contrasts them with in vitro forced degradation products (impurities). It includes validated analytical protocols for separating the active pharmaceutical ingredient (API) from its geometric isomers and hydrolytic byproducts.

Chemical Identity and Salt Selection

Rilpivirine is a diarylpyrimidine (DAPY) derivative. The fumarate salt form is selected to enhance solubility and bioavailability, as the free base exhibits extremely low aqueous solubility (Class II in BCS).

  • Chemical Name: 4-[[4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile fumarate.

  • Stereochemistry: The molecule possesses a cyanovinyl group that exists as an (E)-isomer (trans). The (Z)-isomer (cis) is a critical geometric impurity that must be controlled, as it lacks the specific conformational flexibility required to bind the NNRTI pocket of HIV-1 reverse transcriptase effectively.

  • Salt Stoichiometry: Typically formulated as a 1:1 fumarate salt. Upon dissolution in physiological media, the fumarate moiety dissociates and enters the tricarboxylic acid (TCA) cycle, while the Rilpivirine base undergoes hepatic metabolism.

In Vivo Metabolic Pathways

Rilpivirine exhibits a metabolic profile dominated by oxidative pathways in the liver.[1] It is a substrate for CYP3A4 , with minor contributions from CYP3A5.[1][2][3]

Primary Metabolic Routes[1]
  • Oxidation (Phase I): The primary biotransformation involves hydroxylation of the 2,6-dimethylphenyl ring and the pyrimidine moiety.

  • Nitrile Oxidation: The nitrile groups on the benzonitrile and cyanovinyl moieties are susceptible to oxidative attack.

  • Glucuronidation (Phase II): Hydroxylated metabolites subsequently undergo conjugation with glucuronic acid, mediated by UGT1A1 and UGT1A4 .

Elimination
  • Feces: ~85% of the dose (approx. 25% as unchanged drug).[1][4]

  • Urine: ~6.1% of the dose (negligible unchanged drug).[1][4]

Visualization: Metabolic Cascade

The following diagram illustrates the hierarchical metabolism of Rilpivirine.

Rilpivirine_Metabolism RPV Rilpivirine (Parent) CYP3A4 CYP3A4 (Major) CYP3A5 (Minor) RPV->CYP3A4 Feces Fecal Excretion (85% Total / 25% Unchanged) RPV->Feces Unabsorbed/Biliary M_Hydroxyl Hydroxylated Metabolites (Dimethylphenyl/Pyrimidine rings) CYP3A4->M_Hydroxyl Hydroxylation M_Nitrile Nitrile Oxidation Products CYP3A4->M_Nitrile Oxidation UGT UGT1A1 / UGT1A4 M_Hydroxyl->UGT M_Nitrile->Feces Glucuronides O-Glucuronide Conjugates UGT->Glucuronides Conjugation Glucuronides->Feces Urine Urinary Excretion (<1% Unchanged) Glucuronides->Urine

Caption: Figure 1.[5] Hepatic metabolic pathway of Rilpivirine showing CYP3A4-mediated oxidation and subsequent glucuronidation.[2]

In Vitro Degradation & Impurity Profiling

Distinguishing biological metabolites from chemical degradation products (impurities) is vital for stability testing. Forced degradation studies reveal that Rilpivirine is susceptible to specific stress conditions.

Key Degradation Byproducts
Stress ConditionDegradation PathwayResulting Byproduct/Impurity
Photolytic (Light) Isomerization (Z)-Isomer : The primary degradant. The cyanovinyl bond rotates from trans (E) to cis (Z).
Acidic / Basic Hydrolysis Amide Impurities : Hydrolysis of the nitrile (-CN) group to an amide (-CONH2).
Oxidative Oxidation Nitrile Oxides : Formation of N-oxides on the pyrimidine ring or oxidation of the vinyl group.
Thermal Dimerization Dimers : High heat can induce polymerization/dimerization of the alkene moiety.
Visualization: Forced Degradation Pathways

Degradation_Pathways RPV Rilpivirine (E-Isomer) Light Photolysis (UV/Vis Light) RPV->Light AcidBase Hydrolysis (Acid/Base) RPV->AcidBase Oxidation Oxidation (H2O2) RPV->Oxidation Z_Iso (Z)-Isomer (Geometric Impurity) Light->Z_Iso Isomerization Amide Amide Impurities (Nitrile -> Amide) AcidBase->Amide Nitrile Hydrolysis NOxide N-Oxides / Nitrile Oxides Oxidation->NOxide

Caption: Figure 2.[6] Chemical degradation pathways of Rilpivirine under stress conditions. The Z-isomer is the most critical photolytic impurity.

Analytical Protocols (HPLC/UPLC)

To quantify Rilpivirine in the presence of its fumarate salt and degradation products (specifically the Z-isomer), a stability-indicating method is required.

Method Principle

Reversed-Phase HPLC (RP-HPLC) is utilized.[7][8] The separation of the E and Z isomers requires a C18 column with high carbon loading or specific selectivity for geometric isomers.

Detailed Protocol

Objective: Separate Rilpivirine (E) from Rilpivirine (Z) and Amide impurities.

  • Instrumentation: HPLC system with PDA (Photo Diode Array) detector.

  • Column: Agilent Zorbax Eclipse XDB C18 (150 x 2.1 mm, 1.8 µm) or Waters Acquity BEH Shield RP18.

  • Mobile Phase:

    • Solvent A: Buffer (Ammonium Formate 10mM or Phosphate Buffer pH 3.0).

    • Solvent B: Acetonitrile (ACN).

    • Rationale: Acidic pH suppresses the ionization of silanols, reducing peak tailing for the basic Rilpivirine molecule. ACN provides strong elution strength for the hydrophobic DAPY core.

  • Gradient Program:

    • T0: 70% A / 30% B[7][9]

    • T15: 20% A / 80% B (Ramp to elute hydrophobic impurities)

    • T20: 70% A / 30% B (Re-equilibration)

  • Flow Rate: 0.3 - 0.5 mL/min (depending on column ID).

  • Detection: UV at 258 nm (max absorption) or 220 nm (for amide impurities).

  • Temperature: 30°C - 35°C.

Self-Validating System Suitability Criteria
  • Resolution (Rs): > 2.0 between Rilpivirine (E) and (Z)-Isomer.

  • Tailing Factor: < 1.5 for the main peak.

  • Theoretical Plates: > 5000.

References

  • European Medicines Agency (EMA). (2011). Assessment Report: Edurant (Rilpivirine). Procedure No. EMEA/H/C/002264.

  • Rao, V. B., et al. (2023).[7] "Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation." Oriental Journal of Chemistry, 39(6).

  • Therapeutic Goods Administration (TGA). (2012). Australian Public Assessment Report for Rilpivirine.

  • PubChem. (n.d.). Rilpivirine Compound Summary. National Library of Medicine.

  • Janssen-Cilag International NV. (2024).[10] Edurant: Summary of Product Characteristics. European Commission Public Health.

Sources

Technical Guide: Initial Toxicity Screening of Rilpivirine Fumarate Salt in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rilpivirine (TMC278) is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by high potency (EC₅₀ < 1 nM) and significant hydrophobicity. While the Hydrochloride (HCl) salt is the commercial standard (Edurant®), the Fumarate salt presents unique solubility and formulation considerations during early-stage screening.

This guide provides a rigorous technical framework for the initial toxicity screening of Rilpivirine Fumarate. Unlike older NNRTIs (e.g., Efavirenz), Rilpivirine exhibits a favorable mitochondrial safety profile but carries a known risk of QT prolongation (hERG inhibition). Therefore, the screening matrix defined below prioritizes solubility management , cardiac safety (hERG) , and hepatotoxicity differentiation .

Part 1: Compound Preparation & Physicochemical Considerations

The Solubility Challenge

Rilpivirine is practically insoluble in water.[1] The Fumarate salt improves solid-state stability but does not negate the need for organic solvents in in vitro assays. Improper solubilization is the leading cause of false toxicity data (due to micro-precipitation on cell monolayers).

Critical Parameter: The "Fumarate Correction Factor."

  • Rilpivirine Free Base MW: 366.42 g/mol

  • Rilpivirine Fumarate MW: ~482.5 g/mol (Assuming 1:1 stoichiometry; verify specific batch CoA)

  • Correction Calculation:

    
    
    
Preparation Workflow (Self-Validating System)

To ensure data integrity, the preparation protocol must include a solubility checkpoint.

SolubilityWorkflow Powder Rilpivirine Fumarate Powder Storage (-20°C) Weigh Weighing (Apply Salt Correction) Powder->Weigh Stock Primary Stock 100% DMSO (10-20 mM) Weigh->Stock Check1 Visual Inspection (Vortex/Sonicate) Stock->Check1 Check1->Stock Cloudy (Sonicate) Intermed Intermediate Dilution (Media + 10% DMSO) Check1->Intermed Clear Final Dosing Solution (Max 0.5% DMSO Final) Intermed->Final Check2 Microscopy Check (Precipitation?) Final->Check2 Proceed to Assay Proceed to Assay Check2->Proceed to Assay Clear Reject/Re-filter Reject/Re-filter Check2->Reject/Re-filter Crystals

Figure 1: Solubilization workflow ensuring no precipitation artifacts affect toxicity readouts.

Part 2: Cell Line Selection Strategy

The selection of cell lines must mirror the drug's metabolic fate and potential off-target liabilities.

Cell LineTissue OriginRationale for Rilpivirine ScreeningCritical Endpoint
HepG2 Liver (Hepatocellular Carcinoma)Metabolic Competence: Rilpivirine is metabolized by CYP3A4. HepG2 allows assessment of hepatotoxicity and potential metabolite-driven toxicity.ATP Content (Viability)
MT-4 T-cell LeukemiaTherapeutic Target: High susceptibility to HIV-1. Used to determine the Selectivity Index (SI = CC₅₀ / EC₅₀).[2]CC₅₀ (General Cytotoxicity)
HEK293-hERG Kidney (Transfected)Cardiac Safety: Stably expressing hERG K+ channels. Mandatory for Rilpivirine due to known QT prolongation risks.Tail Current Inhibition (Patch Clamp)
Primary Hepatocytes Human (Donor)Gold Standard: Used if HepG2 data is ambiguous. More physiological CYP expression.LDH Release (Membrane Integrity)

Part 3: The Screening Matrix (Protocols)

Tier 1: General Cytotoxicity (ATP Quantification)

Why not MTT? Rilpivirine's hydrophobicity can lead to precipitation that interferes with the optical density readings in colorimetric assays like MTT. Luminescent ATP assays (e.g., CellTiter-Glo) are superior for this compound.

Protocol:

  • Seeding: Seed HepG2 or MT-4 cells at 5,000 cells/well in 96-well opaque plates. Incubate 24h.

  • Dosing: Prepare serial dilutions of Rilpivirine Fumarate (0.01 µM to 100 µM). Ensure final DMSO < 0.5%.

  • Controls:

    • Vehicle Control: Media + 0.5% DMSO (100% Viability).

    • Positive Control:[3] Staurosporine (1 µM) or Valinomycin.

  • Incubation: 48 to 72 hours (standard exposure).

  • Readout: Add ATP reagent, shake for 2 mins, incubate 10 mins dark. Read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate CC₅₀.

Tier 2: Mitochondrial Toxicity (Glu/Gal Switch Assay)

NNRTIs historically carry mitochondrial risks. While Rilpivirine is safer than first-gen NNRTIs, this assay is required to confirm safety.

Mechanism: Cells grown in Galactose (Gal) are forced to rely on Oxidative Phosphorylation (OXPHOS). Cells in Glucose (Glu) can use Glycolysis. A compound toxic to mitochondria will show a significant shift in IC₅₀ between Gal and Glu media.

Protocol:

  • Culture: Adapt HepG2 cells into two media types:

    • Glu-Media: High Glucose (25 mM).

    • Gal-Media: Galactose (10 mM), Glucose-free, Pyruvate-free.

  • Dosing: Treat both populations with Rilpivirine (0.1 - 100 µM) for 24h.

  • Calculation: Calculate the Mitochondrial Toxicity Index (MTI):

    
    
    
    • Interpretation: MTI > 0.5 suggests mitochondrial liability. Rilpivirine is expected to have MTI ≈ 0.

Tier 3: Cardiac Safety (hERG Inhibition)

Crucial for Rilpivirine: This is the primary safety liability for this molecule.

Method: Automated Patch Clamp (e.g., QPatch or PatchXpress).

  • Cells: HEK293 stably expressing hERG (Kv11.1).

  • Solutions: Extracellular (Tyrode’s); Intracellular (High K+).

  • Voltage Protocol: Depolarize to +20 mV (2s), Repolarize to -50 mV (2s) to elicit tail current.

  • Dosing: Perfusion of Rilpivirine Fumarate (0.1, 1, 10, 30 µM).

  • Endpoint: Inhibition of peak tail current.

    • Reference: E-4031 (Positive Control).

    • Target: IC₅₀ > 10 µM is preferred. Rilpivirine typically shows IC₅₀ in the low micromolar range (~0.5 µM), necessitating careful therapeutic window analysis.

Part 4: Data Interpretation & Logic

The decision-making process for advancing the compound depends on the Selectivity Index (SI) .

ScreeningLogic Start Screening Data Input CalcSI Calculate SI (CC50 / EC50) Start->CalcSI Decision1 SI > 10,000? CalcSI->Decision1 hERG_Check Check hERG IC50 Decision1->hERG_Check Yes (Potent) Fail High Toxicity Risk Stop or Reformulate Decision1->Fail No (Toxic) Pass Candidate Validated Proceed to In Vivo hERG_Check->Pass IC50 > 10µM Warning Cardiac Liability Requires QT Study hERG_Check->Warning IC50 < 10µM Warning->Pass Risk Managed

Figure 2: Decision logic for Rilpivirine toxicity assessment. Note the critical hERG checkpoint.

Quantitative Benchmarks
  • EC₅₀ (Efficacy): ~0.5 nM (in MT-4/HIV-1).

  • CC₅₀ (Cytotoxicity): Expect > 10 µM.[4]

  • hERG IC₅₀: Expect ~0.5 µM (Warning Flag).

  • Interpretation: Despite hERG inhibition, the SI is massive (>20,000). This indicates that while the drug is safe for general tissues (liver/T-cells), the cardiac safety margin is the limiting factor for dosing.

Part 5: References

  • Janssen, P. A., et al. (2005). "New non-nucleoside reverse transcriptase inhibitors: a search for the 'ideal' drug." Journal of Medicinal Chemistry, 48(6), 1901-1909.

  • Blas-Garcia, A., et al. (2014).[5] "Lack of mitochondrial toxicity of darunavir, raltegravir and rilpivirine in neurons and hepatocytes: a comparison with efavirenz." Journal of Antimicrobial Chemotherapy, 69(11), 2995-3000.

  • FDA Label. (2011).[6] "EDURANT (rilpivirine) tablets: Highlights of Prescribing Information." U.S. Food and Drug Administration.[6][7][8]

  • Azijn, H., et al. (2010). "TMC278, a Next-Generation Nonnucleoside Reverse Transcriptase Inhibitor (NNRTI), Active against Wild-Type and NNRTI-Resistant HIV-1." Antimicrobial Agents and Chemotherapy, 54(2), 718–727.

  • ICH Guidelines. (2005). "S7B: The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Rilpivirine Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for direct implementation in pharmaceutical R&D and Quality Control laboratories. It synthesizes current regulatory standards (ICH Q2(R2)) with practical, field-proven methodology for the analysis of Rilpivirine Fumarate.

Executive Summary & Scientific Rationale

Rilpivirine is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1. It is commonly formulated as the Fumarate salt .

The Analytical Challenge:

  • Solubility: Rilpivirine is practically insoluble in water (Class II/IV BCS). The fumarate salt improves solubility slightly but requires specific organic modifiers in the mobile phase to prevent precipitation inside the column.

  • Isomerism (Critical Quality Attribute): Rilpivirine exists as the Z-isomer . Under photo-stress, it readily isomerizes to the E-isomer (impurity). A robust method must resolve these two stereoisomers.

  • Counter-ion Interference: Fumaric acid is UV-active at low wavelengths (<220 nm). Method specificity requires detection at a wavelength where the API absorbs strongly, but the counter-ion does not.

This protocol details a Stability-Indicating Method capable of separating the active Z-isomer from the E-isomer degradant and other related impurities, validated per ICH Q2(R2) guidelines.

Method Development Workflow

The following diagram outlines the logical progression from physicochemical scoping to final method optimization.

MethodDevelopment cluster_0 Critical Decision Points Scope Phase 1: Scoping (pKa, Solubility, UV Scan) Screen Phase 2: Screening (Column & pH Selection) Scope->Screen Define pH range (3.0-4.0) Solubility Solubility Check: High Organic % Required Scope->Solubility Wavelength UV Selection: 300 nm (Avoids Fumarate) Scope->Wavelength Opt Phase 3: Optimization (E/Z Isomer Resolution) Screen->Opt Select C18 Chemistry Valid Phase 4: Validation (ICH Q2(R2) Protocols) Opt->Valid Fix Conditions Isomer Separation: Z-isomer vs E-isomer Opt->Isomer

Figure 1: Strategic workflow for Rilpivirine Fumarate method development, highlighting critical decision points.

Physicochemical Scoping & Conditions

UV Spectrum Analysis
  • Observation: Rilpivirine exhibits absorption maxima at ~260 nm and ~300 nm. Fumaric acid absorbs significantly below 230 nm.

  • Decision: Set detection wavelength to 300 nm .

    • Reasoning: This maximizes sensitivity for the diarylpyrimidine chromophore while eliminating interference from the fumarate counter-ion and common solvent cut-offs.

Mobile Phase Design
  • pKa Consideration: Rilpivirine has a pKa of ~5.6 (pyrimidine moiety).[1]

  • Buffer Selection: A buffer pH of 3.0 – 3.5 is optimal.

    • Reasoning: At pH 3.0, the basic nitrogen is fully protonated (

      
      ), ensuring the molecule is ionized. This prevents free-base interactions with residual silanols on the column, reducing peak tailing.
      
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shape for this hydrophobic molecule.

Final Method Protocol (The "Golden Standard")

This method has been optimized for the separation of Rilpivirine (Z-isomer) and its photo-degradant (E-isomer).

ParameterCondition
Column C18 Column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.2 with Orthophosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic
Ratio (A:B) 55 : 45 (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 300 nm
Run Time 10 - 12 minutes (Rilpivirine retention ~6-7 min)
Sample Preparation Protocol

Caution: Rilpivirine Fumarate is light-sensitive. Perform all preparations in amber glassware or low-actinic light conditions.

  • Diluent: Mobile Phase (Buffer:ACN 55:45).

  • Standard Stock Solution (1000 µg/mL):

    • Weigh 25 mg of Rilpivirine Fumarate reference standard.

    • Transfer to a 25 mL amber volumetric flask.

    • Add 15 mL of 100% Acetonitrile and sonicate for 10 minutes (Critical Step: Water insolubility requires initial organic dissolution).

    • Dilute to volume with Mobile Phase.

  • Working Standard (50 µg/mL):

    • Pipette 2.5 mL of Stock Solution into a 50 mL amber volumetric flask.

    • Dilute to volume with Diluent. Filter through 0.45 µm PVDF filter.

Method Validation Protocol (ICH Q2(R2))[2]

The validation must demonstrate that the procedure is suitable for its intended use.[2][3][4]

System Suitability Testing (SST)
  • Requirement: Perform before every analysis set.

  • Acceptance Criteria:

    • Theoretical Plates (N): > 5000

    • Tailing Factor (T): < 2.0 (Ideally < 1.5)

    • % RSD of Retention Time: < 1.0% (n=6)

    • % RSD of Peak Area: < 2.0% (n=6)

Specificity (Forced Degradation)

Demonstrate the method's ability to separate the API from degradants.

  • Photo-degradation (Critical): Expose 1 mg/mL solution to UV light (254 nm) for 24 hours.

    • Expected Result: Formation of the E-isomer (elutes before the Z-isomer).

    • Criterion: Resolution (

      
      ) between E-isomer and Z-isomer > 2.0. Peak purity threshold > 0.999 (using PDA detector).
      
Linearity
  • Range: 50% to 150% of target concentration (e.g., 25 µg/mL to 75 µg/mL).

  • Protocol: Prepare 5 concentration levels (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)
  • Protocol: Spike Placebo (excipients) with API at 50%, 100%, and 150% levels. Triplicate preparations for each level.

  • Acceptance: Mean recovery 98.0% – 102.0%. % RSD < 2.0%.

Precision[3][5][6]
  • Repeatability: 6 independent preparations of the 100% sample.

  • Intermediate Precision: Different day, different analyst, different column lot.

  • Acceptance: % RSD < 2.0% for both.

Robustness

Deliberately vary parameters to test method reliability.

  • Flow Rate: ± 0.1 mL/min (0.9, 1.1 mL/min).

  • pH: ± 0.2 units (3.0, 3.4).

  • Organic Composition: ± 2% absolute (e.g., 53:47, 57:43).

  • Note: Rilpivirine retention is highly sensitive to organic modifier %. Ensure precise mixing.

Troubleshooting & Expert Insights

Issue: Peak Tailing
  • Cause: Secondary interactions between the basic pyrimidine nitrogen and silanol groups.

  • Solution: Ensure buffer pH is ≤ 3.2. If tailing persists, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or use a "Base Deactivated" (BDS) C18 column.

Issue: "Ghost" Peak at Void Volume
  • Cause: Fumaric acid absorption.

  • Solution: Verify detection wavelength is ≥ 260 nm. At 300 nm, the fumarate peak should be invisible. If observing at 210-220 nm, expect a large peak at

    
    .
    
Issue: E/Z Isomer Co-elution
  • Cause: Insufficient selectivity.

  • Solution: Switch to a Phenyl-Hexyl column. The

    
     interactions offered by phenyl phases often provide superior selectivity for geometric isomers compared to standard C18.
    

Troubleshooting Problem Problem: Peak Tailing > 2.0 Check1 Check Buffer pH (Is it < 3.5?) Problem->Check1 Action1 Lower pH to 3.0 Check1->Action1 No Check2 Check Column Type Check1->Check2 Yes Action2 Switch to End-capped (BDS or XBridge) Check2->Action2

Figure 2: Decision tree for resolving peak tailing issues.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). [Link]

  • Gilead Sciences. (2019). Product Monograph: COMPLERA (emtricitabine/rilpivirine/tenofovir disoproxil fumarate). [Link][1]

  • European Medicines Agency (EMA). (2011). Assessment Report: Edurant (Rilpivirine). [Link]

  • Bhavar, G. B., et al. (2013).[5] "Development and Validation of UV Spectrophotometric Method for Estimation of Rilpivirine Hydrochloride in Bulk and Pharmaceutical Formulations." American Journal of PharmTech Research, 3(1).[5] (Contextual citation for UV Maxima).

  • Subba Rao, et al. (2024). "Fast and efficient related substance determination of Rilpivirine and Dolutegravir in combined HIV therapy with RP-HPLC." World Journal of Biology Pharmacy and Health Sciences. [Link][6]

Sources

Application Note: Advanced Techniques for Enhancing the Dissolution Rate of Rilpivirine Fumarate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor, is a cornerstone in the management of HIV-1 infection. However, its therapeutic efficacy is challenged by its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II drug, Rilpivirine exhibits high intestinal permeability but suffers from very low aqueous solubility (approximately 0.0166 mg/mL), which makes its dissolution rate the limiting factor for oral absorption and results in a modest oral bioavailability of about 32%. This application note provides a comprehensive guide for researchers and formulation scientists on practical, field-proven techniques to overcome this limitation. We present detailed, step-by-step protocols for developing amorphous solid dispersions and nanosuspensions, two highly effective strategies for enhancing the dissolution rate of Rilpivirine Fumarate Salt. Each protocol is supported by the scientific rationale behind the methodology, characterization techniques for validation, and expected outcomes, empowering drug development professionals to unlock the full therapeutic potential of this critical antiretroviral agent.

Introduction

The oral delivery of active pharmaceutical ingredients (APIs) remains the most common and preferred route of administration. However, a significant portion of new chemical entities, estimated to be as high as 70%, exhibit poor aqueous solubility. This characteristic is a major hurdle in formulation development, as insufficient dissolution in the gastrointestinal fluids can lead to low and variable bioavailability, compromising therapeutic outcomes.

Rilpivirine Fumarate Salt is a prime example of this challenge. It is classified as a BCS Class II compound, a category defined by low solubility and high permeability. For such drugs, the rate-limiting step in the absorption process is not the ability of the drug to cross the intestinal wall, but rather how quickly it can dissolve from its solid dosage form to become available for absorption. Therefore, enhancing the dissolution rate of Rilpivirine is a direct and critical strategy for improving its overall bioavailability and ensuring consistent therapeutic performance.

This guide moves beyond theoretical discussions to provide robust, actionable protocols. We will detail the foundational methodologies for dissolution testing and analysis before delving into two powerful enhancement techniques:

  • Amorphous Solid Dispersions: Converting the stable, low-energy crystalline form of Rilpivirine into a high-energy, disordered amorphous state within a hydrophilic carrier matrix.

  • Nanosuspensions: Increasing the surface area of the drug available for dissolution by reducing its particle size to the nanometer scale.

The objective is to equip scientists with the necessary tools to systematically approach, execute, and validate the dissolution enhancement of Rilpivirine Fumarate Salt.

Part 1: Foundational Methodologies

A prerequisite for evaluating any enhancement technique is a reliable and reproducible method for measuring dissolution and quantifying the API.

Standard In-Vitro Dissolution Testing Protocol for Rilpivirine

This protocol establishes a baseline for comparing the performance of enhanced formulations against the pure, unprocessed API. The methodology adheres to standards outlined in the United States Pharmacopeia (USP) General Chapter <711> Dissolution.

Principle: The USP Apparatus 2 (Paddle Apparatus) is highly suitable for oral solid dosage forms. It provides a standardized hydrodynamic environment for assessing the rate at which the drug dissolves into a specified medium over time. The choice of dissolution medium (e.g., 0.01 N HCl) is intended to simulate the gastric environment where the tablet would initially disintegrate and begin to dissolve.

Equipment and Materials:

  • USP-compliant Dissolution Apparatus 2 (Paddle)

  • Thermostatically controlled water bath

  • Glass dissolution vessels (1000 mL)

  • Paddles

  • Syringes and cannula filters (e.g., 0.45 µm PVDF)

  • HPLC vials

  • Rilpivirine Fumarate Salt (or formulation equivalent)

  • Reagents for dissolution medium (e.g., Hydrochloric acid)

  • Calibrated analytical balance and pH meter

Protocol:

  • Media Preparation: Prepare 1000 mL of 0.01 N HCl dissolution medium. De-aerate the medium by a suitable method (e.g., heating and vacuum filtration).

  • Apparatus Setup:

    • Set the water bath temperature to 37.0 ± 0.5 °C.

    • Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to the target temperature.

    • Set the paddle rotation speed to 75 RPM.

  • Sample Introduction: Carefully drop a single dosage unit (e.g., a tablet or capsule containing a known amount of Rilpivirine, or a precisely weighed amount of API) into each vessel. Start the timer immediately.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.

  • Sample Processing: Immediately filter the withdrawn sample through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved particulates that could otherwise dissolve before analysis, leading to artificially high results.

  • Analysis: Quantify the concentration of Rilpivirine in each filtered sample using the validated RP-HPLC method described in Section 1.2.

G cluster_prep Preparation & Setup cluster_run Execution & Sampling cluster_analysis Analysis & Reporting p1 Prepare & De-aerate 0.01 N HCl Medium p2 Set Apparatus: - Temp: 37.0 ± 0.5 °C - Paddle: 75 RPM p1->p2 p3 Equilibrate 900 mL Medium in Vessels p2->p3 r1 Introduce Dosage Unit & Start Timer p3->r1 r2 Withdraw Aliquots at Predetermined Times (5, 10, 15, 30, 45, 60 min) r1->r2 r3 Immediately Filter Sample (0.45 µm Filter) r2->r3 a1 Quantify Rilpivirine Concentration via RP-HPLC r3->a1 a2 Calculate Cumulative % Drug Dissolved a1->a2 a3 Plot Dissolution Profile (% Dissolved vs. Time) a2->a3

Fig. 1: Standard workflow for in-vitro dissolution testing.
RP-HPLC Analytical Method for Rilpivirine Quantification

A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurate quantification.

Principle: RP-HPLC separates compounds based on their hydrophobicity. Rilpivirine, being a relatively nonpolar molecule, is retained on a C18 stationary phase and eluted with a mixture of an organic solvent (acetonitrile) and an aqueous buffer. Detection is achieved using a UV detector at a wavelength where Rilpivirine exhibits maximum absorbance.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS)
Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 3.5) in a 60:40 v/v ratio
Flow Rate 1.0 mL/min
Detection UV at 291 nm
Injection Volume 20 µL
Column Temperature 30 °C
Expected Retention Time ~4.5 minutes

Protocol:

  • Standard Preparation: Prepare a stock solution of Rilpivirine reference standard in a suitable solvent (e.g., methanol or mobile phase). Create a series of calibration standards (e.g., 1-20 µg/mL) by diluting the stock solution with the dissolution medium.

  • Calibration Curve: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. Ensure the correlation coefficient (r²) is > 0.999.

  • Sample Analysis: Inject the filtered samples from the dissolution test (Section 1.1).

  • Quantification: Determine the concentration of Rilpivirine in the test samples by interpolating their peak areas from the calibration curve. Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume of previously removed samples.

Part 2: Dissolution Enhancement Techniques & Protocols

Technique A: Amorphous Solid Dispersions (ASDs)

Principle and Rationale: Crystalline materials exist in a highly ordered, low-energy lattice structure that requires significant energy to break apart during dissolution. An amorphous solid, by contrast, is a disordered, high-energy state. By dispersing Rilpivirine at a molecular level within a water-soluble polymer, we can lock it in this amorphous form. Upon exposure to the dissolution medium, the polymer rapidly dissolves, releasing the drug as fine, high-energy particles that dissolve much more quickly than their crystalline counterparts. This technique effectively circumvents the lattice energy barrier of the crystalline drug. The solvent evaporation method is a common and effective way to prepare ASDs.

G cluster_initial cluster_process cluster_final cluster_dissolution Crystalline State1 Crystalline Rilpivirine (Low Solubility) Polymer State2 Hydrophilic Polymer (e.g., PVP, Poloxamer) Process 1. Dissolve in Common Solvent 2. Evaporate Solvent State1->Process State2->Process State3 Amorphous Solid Dispersion (Molecularly Dispersed) Process->State3 Amorphous Dissolution Polymer Dissolves Rapidly, Releasing High-Energy Rilpivirine State3->Dissolution Result Enhanced Dissolution Rate Dissolution->Result

Fig. 2: Mechanism of dissolution enhancement by solid dispersion.

Protocol 2.1: Preparation of Rilpivirine Solid Dispersion via Solvent Evaporation

Equipment and Materials:

  • Rilpivirine Fumarate Salt

  • Polymer carrier (e.g., Poloxamer 407, Kollidon® VA 64, HPC)

  • Organic solvent (e.g., Dichloromethane, Methanol)

  • Rotary evaporator with a thermostatically controlled water bath

  • Vacuum oven

  • Mortar and pestle, sieve

Procedure:

  • Formulation Design: Weigh Rilpivirine and the selected polymer in different ratios (e.g., 1:1, 1:3, 1:5 by weight). A higher polymer ratio generally leads to better amorphization and stability.

  • Dissolution: In a round-bottom flask, dissolve both the Rilpivirine and the polymer in a minimal amount of a suitable common solvent. Ensure complete dissolution by gentle swirling or sonication.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to a point that ensures efficient evaporation without degrading the components (e.g., 40-50 °C).

    • Apply vacuum and rotate the flask to form a thin film of the solid dispersion on the inner wall. Continue until all solvent appears to be removed.

  • Drying: Scrape the solid film from the flask and transfer it to a vacuum oven. Dry at 40 °C for 24-48 hours to remove any residual solvent.

  • Post-Processing: Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a homogenous powder. Pass the powder through a sieve (e.g., #60 mesh) to ensure a uniform particle size.

  • Storage: Store the prepared ASD in a desiccator to protect it from moisture, which can induce recrystallization.

Protocol 2.2: Characterization of Solid Dispersions

This step is crucial to validate the successful formation of an amorphous system.

  • Powder X-ray Diffraction (PXRD):

    • Purpose: To confirm the physical form of Rilpivirine in the ASD.

    • Method: Analyze samples of pure Rilpivirine, the pure polymer, and the prepared ASD.

    • Expected Result: Pure Rilpivirine will show sharp, distinct peaks indicative of its crystalline nature. The ASD should exhibit a "halo" pattern, with no sharp peaks, confirming the drug has been converted to an amorphous state.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To assess the thermal properties and confirm the absence of crystallinity.

    • Method: Heat samples at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Expected Result: The thermogram of pure Rilpivirine will show a sharp endotherm at its melting point. In a successful ASD, this melting endotherm will be absent. A single glass transition temperature (Tg) may be observed, indicating a homogenous amorphous system.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Purpose: To investigate potential molecular interactions between the drug and the polymer.

    • Method: Analyze the spectra of the pure components and the ASD.

    • Expected Result: Significant shifts or disappearance of characteristic peaks (e.g., C=O, N-H stretches) in the ASD spectrum compared to the pure components can indicate intermolecular interactions (like hydrogen bonding), which contribute to the stability of the amorphous form.

Expected Dissolution Outcome: The prepared ASDs are expected to show a dramatic increase in dissolution rate compared to the pure crystalline drug. Formulations with higher polymer ratios often exhibit faster and more complete dissolution.

Formulation% Rilpivirine Dissolved at 30 min (Hypothetical)
Pure Rilpivirine Fumarate< 10%
Rilpivirine:Poloxamer (1:3)> 70%
Rilpivirine:Poloxamer (1:5)> 85%
Technique B: Nanosuspensions via Wet Media Milling

Principle and Rationale: The dissolution rate of a particle is directly proportional to its surface area, as described by the Noyes-Whitney equation. dC/dt = (D * A * (Cs - C)) / h Where dC/dt is the dissolution rate, A is the surface area, D is the diffusion coefficient, Cs is the saturation solubility, C is the bulk concentration, and h is the diffusion layer thickness.

By reducing the particle size from micrometers to the nanometer range (typically < 1000 nm), the total surface area of the drug is massively increased. This leads to a correspondingly large increase in the dissolution rate. Wet media milling is a "top-down" approach where a suspension of the drug is subjected to high-energy mechanical attrition to break down the particles. Stabilizers are essential to prevent the newly formed, high-energy nanoparticles from re-agglomerating.

Protocol 2.3: Preparation of Rilpivirine Nanosuspension

Equipment and Materials:

  • Rilpivirine Fumarate Salt

  • Stabilizers (e.g., a combination of a polymer like HPMC and a surfactant like Poloxamer 188 or SLS)

  • Purified water

  • High-energy bead mill or planetary mill

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)

  • Particle size analyzer

Procedure:

  • Formulation: Prepare an aqueous solution of the chosen stabilizer(s).

  • Pre-suspension: Disperse a known concentration of Rilpivirine (e.g., 1-5% w/v) in the stabilizer solution to form a coarse suspension.

  • Milling:

    • Add the pre-suspension and the milling media to the milling chamber. The volume of beads is typically 30-50% of the chamber volume.

    • Mill the suspension at a high speed (e.g., 2000-4000 RPM) for a specified duration (e.g., 2-8 hours). The process should be conducted in a temperature-controlled jacket to dissipate heat generated during milling.

    • Optimize milling time by taking small samples periodically and measuring the particle size until a plateau is reached.

  • Separation: Separate the nanosuspension from the milling media by pouring it through a screen or by simple decantation.

  • Post-Processing (Optional): The nanosuspension can be used as a liquid dosage form or lyophilized into a solid powder for reconstitution or incorporation into tablets/capsules. Lyophilization requires a cryoprotectant (e.g., trehalose) to prevent particle aggregation.

G cluster_prep Preparation cluster_milling Milling Process cluster_final Final Product p1 Dissolve Stabilizers (e.g., HPMC, Poloxamer) in Water p2 Disperse Rilpivirine API in Stabilizer Solution p1->p2 p3 Create Coarse Pre-suspension p2->p3 m1 Charge Milling Chamber with Pre-suspension & Zirconia Beads p3->m1 m2 Mill at High Speed (e.g., 2000 RPM, 4h) with Cooling m1->m2 m3 Periodically Sample for Particle Size Analysis m2->m3 f1 Separate Nanosuspension from Milling Media m2->f1 m3->m2 Continue until size plateaus f2 Characterize Final Product: - Particle Size (DLS) - Zeta Potential - Dissolution Rate f1->f2

Fig. 3: Workflow for nanosuspension preparation via wet media milling.

Protocol 2.4: Characterization of Nanosuspensions

  • Particle Size and Polydispersity Index (PDI):

    • Purpose: To measure the average particle size and the width of the size distribution.

    • Method: Dynamic Light Scattering (DLS).

    • Expected Result: A mean particle diameter below 500 nm with a PDI < 0.3 is generally desired, indicating a relatively uniform and stable suspension. An optimized Rilpivirine nanosuspension might achieve a mean particle size of ~250 nm with a PDI of ~0.16.

  • Zeta Potential:

    • Purpose: To assess the stability of the suspension against aggregation.

    • Method: Laser Doppler Electrophoresis.

    • Expected Result: A zeta potential of ±30 mV or greater indicates good electrostatic stabilization, suggesting the particles will repel each other and remain suspended.

  • Dissolution Testing:

    • Purpose: To quantify the improvement in dissolution rate.

    • Method: Use the protocol in Section 1.1. The nanosuspension (liquid or lyophilized powder) is introduced into the dissolution vessel.

    • Expected Result: Due to the massive increase in surface area, the nanosuspension should exhibit extremely rapid and nearly complete dissolution, often reaching >90% dissolved within the first 15-30 minutes.

Part 3: Comparative Analysis and Troubleshooting

3.1 Data Summary

The ultimate goal is to achieve a significant increase in the dissolution rate. The table below provides a framework for comparing the hypothetical results from the different techniques.

Formulation IDTechniqueKey Finding (Characterization)% Dissolved at 30 minFold-Increase vs. Pure API
Control -Crystalline (Sharp PXRD peaks)8%1.0x
ASD-1 Solid Dispersion (1:3 Drug:Polymer)Amorphous (Halo PXRD pattern)75%9.4x
NS-1 NanosuspensionMean Particle Size: 266 nm, PDI: 0.15892%11.5x

3.2 Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
ASD: Drug recrystallizes during storage1. Insufficient polymer ratio. 2. Absorption of moisture. 3. Incompatible polymer.1. Increase the drug-to-polymer ratio (e.g., from 1:3 to 1:5). 2. Store in tightly sealed containers with desiccant. 3. Screen alternative polymers with stronger drug-polymer interaction potential (e.g., hydrogen bonding).
ASD: Incomplete amorphization (peaks in PXRD)1. Insufficient solvent used. 2. Solvent evaporated too quickly. 3. High drug loading.1. Ensure all components are fully dissolved before evaporation. 2. Slow down the evaporation process. 3. Reduce the drug-to-polymer ratio.
Nanosuspension: Particle size is too large (>1 µm)1. Insufficient milling time or energy. 2. Inadequate stabilizer concentration.1. Increase milling speed and/or duration. 2. Increase the concentration of the stabilizer or use a more effective combination of stabilizers.
Nanosuspension: Aggregation or settling over time1. Low zeta potential. 2. Ostwald ripening. 3. Ineffective steric stabilization.1. Adjust pH or add a charged surfactant to increase surface charge. 2. Use a combination of a steric stabilizer (polymer) and an electrostatic stabilizer (surfactant) for electrosteric stabilization.

Conclusion

The poor aqueous solubility of Rilpivirine Fumarate Salt is a significant barrier to its oral bioavailability. This application note has detailed two robust and highly effective strategies—amorphous solid dispersions and nanosuspensions—to overcome this challenge. By converting the drug to a high-energy amorphous form or by drastically increasing its surface area through nanomilling, the dissolution rate can be enhanced by an order of magnitude. The provided protocols offer a clear, step-by-step guide for the preparation and, critically, the validation of these advanced formulations. Successful implementation of these techniques is a key step in the development of more effective and reliable oral dosage forms for Rilpivirine, ultimately benefiting patients who rely on this vital antiretroviral therapy.

References

  • Reddiah, A. et al. (2012). A new quantitative reverse phase high-performance liquid chromatographic method for the quantification of Rilpivirine hydrochloride in. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Bharati et al. (2018). Preparation, characterization and evaluation of solid dispersions of rilpivirine. World Journal of Pharmaceutical Sciences, 6(7), 43-50. Available at: [Link]

  • Bhikshapathi D. V. R. N. & Mewar, V. M. (2018). Improvement of Solubility and Dissolution of Rilpivirine Solid Dispersions by Solvent Evaporation Technique and Novel Carriers. International Journal of Pharmaceutical Sciences and Nanotechnology, 11(4). Available at: [Link]

  • Loh, Z. H., Samanta, A. K., & Heng, P. W. S. (2015). Overview of milling techniques for improving the solubility of poorly water-soluble drugs. Asian Journal of Pharmaceutical Sciences, 10(4), 255-274.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]

  • U.S. Pharmacopeia. General Chapter <711> Dissolution.
  • Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences, 86(1), 1-12.
  • Taylor, L. S., & Zhang, G. G. (2016). Physical chemistry of amorphous pharmaceutical solids: A review. Advanced Drug Delivery Reviews, 100, 16-33.
  • Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 19(12), 930-934.
  • Sravanthi, V. et al. (2018). Formulation Development and Characterization of Rilpivirine Nanosuspension for Improved Solubility by Nanomilling. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Pasqualone, A. et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 18(5), 1934-1945. Available at: [Link]

  • U.S. Food and Drug Administration. Dissolution Methods Database. Available at: [Link]

Nanosuspension formulation of Rilpivirine for improved drug delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Audience: Pharmaceutical Scientists, Formulation Engineers, and Process Development Leads. Scope: Formulation design, wet media milling protocols, and critical quality control for long-acting injectable (LAI) antiretrovirals.

Executive Summary: The Shift to Long-Acting Injectables

Rilpivirine (RPV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in HIV-1 therapy. While oral formulations require daily adherence, the development of Long-Acting Injectables (LAI) has revolutionized patient care, allowing for monthly or bi-monthly dosing (e.g., Cabenuva).

The core challenge with RPV is its BCS Class II classification (low solubility, high permeability). To create a viable depot injection, the drug must be formulated as a stabilized nanosuspension . This increases the surface area-to-volume ratio, ensuring a predictable dissolution rate from the intramuscular depot while maintaining physical stability for years on the shelf.

This guide details the "Gold Standard" protocol for engineering RPV nanosuspensions using Wet Media Milling , the industry-preferred top-down technology.

Formulation Design & Critical Material Attributes (CMAs)

The success of a nanosuspension relies on the interplay between the drug crystal surface and the steric stabilizer.

The "Gold Standard" Formulation

Based on commercial benchmarks (e.g., Rekambys, Cabenuva), the target concentration is high (300 mg/mL ) to minimize injection volume.

ComponentRoleRecommended MaterialConcentration (Target)
API Active IngredientRilpivirine Free Base (Micronized)300 mg/mL (30% w/v)
Stabilizer Steric BarrierPoloxamer 338 (Pluronic F-108)30 – 50 mg/mL
Buffer pH ControlCitrate-Phosphate (McIlvaine)10 mM (pH 7.0)
Tonicity Agent IsotonicityGlucose or Mannitol5% w/v
Vehicle Continuous PhaseWater for Injection (WFI)q.s.
Mechanistic Rationale: Why Poloxamer 338?

Unlike electrostatic stabilizers (e.g., SLS) which can cause irritation upon IM injection, Poloxamer 338 provides steric stabilization .

  • Structure: P338 is a triblock copolymer (PEO-PPO-PEO).

  • Adsorption: The hydrophobic PPO (polypropylene oxide) center anchors to the hydrophobic Rilpivirine surface.

  • Barrier: The hydrophilic PEO (polyethylene oxide) tails extend into the aqueous medium, creating a physical barrier that prevents Ostwald ripening and agglomeration.

Manufacturing Protocol: Aseptic Wet Media Milling

Warning: Rilpivirine LAI is a parenteral product. The entire process described below is typically conducted under aseptic conditions (Class A/ISO 5 environment) because terminal sterilization (e.g., gamma irradiation) can degrade Poloxamer 338 and alter the crystal lattice of RPV.

Phase 1: Pre-Dispersion (Wetting)

Goal: To disperse micronized API powder into the stabilizer solution to prevent clogging the mill.

  • Preparation: Dissolve Poloxamer 338, buffer salts, and tonicity agents in WFI at 40°C (to aid polymer dissolution). Cool to 25°C.

  • Dispersion: Slowly add micronized Rilpivirine powder to the stabilizer solution while stirring with a high-shear mixer (e.g., Ultra-Turrax) at 3,000–5,000 RPM for 15 minutes.

  • QC Check: Ensure no visible lumps. Suspension will be coarse (D50 ~10–20 µm).

Phase 2: High-Energy Media Milling (Nanomilling)

Goal: Reduce particle size from ~20 µm to <200 nm via shear and impact forces.

Equipment: Wet Bead Mill (e.g., Netzsch, Dyno-Mill, or Buhler). Grinding Media: Yttrium-Stabilized Zirconium Oxide (YTZ) beads.[1] High density (6.0 g/cm³) is crucial for efficient energy transfer.

Protocol:

  • Chamber Loading: Fill the milling chamber 70-80% by volume with 0.3 mm YTZ beads .

  • Circulation: Pump the pre-dispersion through the mill in recirculation mode .

  • Process Parameters:

    • Agitator Speed: 10–12 m/s tip speed.

    • Product Temp: Maintain <30°C using a glycol chiller jacket (Critical: High heat degrades P338).

    • Duration: Mill for 60–120 minutes. Monitor particle size every 20 minutes.

  • Endpoint: Stop when D50 < 200 nm and PDI < 0.2.

Phase 3: Downstream Processing
  • Separation: Pass suspension through a retention screen (gap size ½ of bead diameter, e.g., 150 µm) to remove beads.

  • Filtration: Pass through a 5–10 µm filter to remove any bead fragments (wear debris). Note: You cannot sterile filter (0.22 µm) a 300 mg/mL suspension; particles will clog the filter.

  • Filling: Aseptic filling into Type I glass vials.

Visualization: Manufacturing Workflow

ManufacturingWorkflow Figure 1: Top-Down Manufacturing Workflow for Rilpivirine Nanosuspension RawMat Raw Materials (RPV API, Poloxamer 338, WFI) PreMix High-Shear Pre-Dispersion (Formation of Coarse Suspension) RawMat->PreMix  Dissolution & Dispersion Milling Wet Media Milling (0.3mm YTZ Beads, <30°C) PreMix->Milling  Pump Feed QC_Size In-Process QC (DLS: Size < 200nm) Milling->QC_Size  Sampling Separation Bead Separation (Retention Screen) Filling Aseptic Filling (Vials/Syringes) Separation->Filling  Final Product QC_Size->Milling  Not to Spec (Recirculate) QC_Size->Separation  Spec Met

Caption: Iterative recirculation milling process ensures tight particle size distribution (PDI < 0.2) critical for syringeability and depot stability.

Quality Control & Characterization Protocols

To ensure the "Trustworthiness" of the formulation, the following tests must be performed.

Critical Quality Attributes (CQAs)
AttributeSpecificationMethodRationale
Particle Size (D50) 180 – 220 nmDLS (Zetasizer)Determines dissolution rate and depot duration.
Polydispersity (PDI) < 0.20DLSHigh PDI leads to Ostwald ripening (instability).
Zeta Potential -20 mV to -30 mVELSIndicates steric/electrostatic stability.
Crystallinity Crystalline (Matches API)XRD / DSCAmorphous forms may dissolve too fast (dose dumping).
Syringeability Pass (21-23 G needle)Texture AnalyzerEssential for IM administration.
The "Discriminatory" Dissolution Test

Standard USP methods are insufficient for nanosuspensions. Use this surfactant-driven method to verify batch-to-batch consistency.

  • Apparatus: USP Apparatus II (Paddle).

  • Medium: 0.5% w/v CTAB (Cetyltrimethylammonium bromide) in 140 mM McIlvaine Buffer (pH 7.4).

    • Note: CTAB is cationic and interacts with the anionic surface charge, aiding wetting.

  • Volume: 900 – 1000 mL.

  • Speed: 50 – 75 RPM.

  • Temperature: 37°C ± 0.5°C.

  • Sampling: 5, 10, 15, 30, 45, 60 mins.

  • Analysis: HPLC (UV detection at 280-300 nm).

Mechanism of Action: The Depot Effect

Understanding why we mill to 200 nm is crucial. The particles must be small enough to inject but large enough to stay in the muscle tissue for weeks.

DepotMechanism Figure 2: Pharmacokinetic Pathway of Rilpivirine LAI Depot Injection IM Injection (Nanosuspension) Depot Muscle Depot (Aggregated Nanoparticles) Injection->Depot  Precipitation/Aggregation Dissolution Slow Dissolution (Surface Erosion) Depot->Dissolution  Rate Limiting Step Macrophages Macrophage Uptake (Secondary Depot) Depot->Macrophages  Phagocytosis FreeDrug Free Rilpivirine (Solubilized) Dissolution->FreeDrug Systemic Systemic Circulation (Plasma) FreeDrug->Systemic  Absorption Macrophages->Systemic  Lymphatic Transport

Caption: The "Flip-Flop" Kinetics: Absorption rate is slower than elimination rate, making dissolution the driver of the 1-2 month half-life.

References

  • ViiV Healthcare. (2024). CABENUVA (cabotegravir extended-release injectable suspension; rilpivirine extended-release injectable suspension), for intramuscular use.[2][3] Prescribing Information. Link

  • Baert, L., et al. (2009). Development of a long-acting injectable formulation with nanoparticles of rilpivirine (TMC278) for HIV treatment. European Journal of Pharmaceutics and Biopharmaceutics, 72(3), 502-508. Link

  • Janssen Sciences Ireland UC. (2024). Patent AU2022394742A1: Dissolution test for rilpivirine nanosuspensions. Google Patents. Link

  • Liversidge, G. G., & Cundy, K. C. (1995). Particle size reduction for improvement of oral bioavailability of hydrophobic drugs: I. Absolute oral bioavailability of nanocrystalline danazol in beagle dogs. International Journal of Pharmaceutics, 125(1), 91-97.
  • FDA Center for Drug Evaluation and Research. (2020). Integrated Review: NDA 212888 (Cabotegravir and Rilpivirine). (Confirming CTAB dissolution method). Link

Sources

Application Note: Spectrophotometric Quantification of Rilpivirine Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

Methodology ID: AN-UV-RPV-042 | Version: 2.1 | Status: Validated

Executive Summary

This technical guide details the protocol for the quantitative determination of Rilpivirine Fumarate (RPV-Fum) using UV-Visible Spectrophotometry. Unlike generic protocols, this guide addresses the specific challenges of RPV-Fum, including its poor aqueous solubility, photosensitivity, and the stoichiometric correction required when analyzing the salt form versus the free base.

Two methods are presented:

  • Method A (Zero-Order): For bulk drug substance and content uniformity.

  • Method B (First-Derivative): For dosage forms to eliminate excipient interference.

Physicochemical Basis & Mechanism

Rilpivirine is a diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI). Its UV absorption properties are derived from the conjugated


-electron system within the pyrimidine and nitrile-substituted aromatic rings.
Spectral Characteristics[1][2][3][4][5][6][7][8]
  • Chromophore: Diarylpyrimidine core.

  • Solvent Dependency: RPV is practically insoluble in water but soluble in organic solvents (Methanol, Acetonitrile). Methanol is the preferred solvent due to its UV transparency >205 nm.

  • Interference Alert (The Fumarate Factor): Fumaric acid (the counter-ion) exhibits significant UV absorption in the 200–250 nm range. Therefore, selecting a

    
     above 290 nm is critical to ensure specificity to the Rilpivirine moiety.
    

Experimental Workflow (Visualized)

The following diagram outlines the critical path for analysis, including the decision matrix for method selection.

RPV_Workflow Start Start: Sample Assessment Solubility Solubility Check: Dissolve in Methanol (Grade ACS) Start->Solubility Scan Spectral Scan (200-400 nm) Solubility->Scan Decision Matrix Complexity? Scan->Decision MethodA Method A: Zero-Order (Bulk Drug / Pure API) Target: 306 nm Decision->MethodA Low (Pure) MethodB Method B: 1st Derivative (Tablets / Formulation) Target: dN/dλ Zero-Crossing Decision->MethodB High (Excipients) Calc Calculation: Apply Salt Correction Factor MethodA->Calc MethodB->Calc Validation Validation (ICH Q2(R1)) Calc->Validation

Figure 1: Analytical workflow for Rilpivirine Fumarate quantification, distinguishing between bulk API and complex dosage forms.

Materials & Instrumentation

  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 1 cm matched quartz cells.

  • Solvent: Methanol (HPLC or Spectroscopic Grade).

  • Glassware: Amber volumetric flasks (Class A) are mandatory due to RPV photosensitivity.

Protocol: Method A (Zero-Order Spectrophotometry)

Best for: Bulk API analysis and Dissolution profiling.

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Rilpivirine Fumarate Reference Standard. Transfer to a 10 mL amber volumetric flask. Add 5 mL Methanol and sonicate for 5 minutes (critical for complete dissolution). Make up to volume with Methanol.

  • Working Standard (10 µg/mL): Transfer 1.0 mL of Stock Solution into a 100 mL amber volumetric flask. Dilute to volume with Methanol.

Spectral Scanning & Wavelength Selection
  • Scan the Working Standard (10 µg/mL) against a Methanol blank from 200 nm to 400 nm.

  • Observation: You will likely observe maxima at ~290 nm and ~306 nm.

  • Selection: Select 306 nm as the analytical wavelength (

    
    ).
    
    • Why? The 306 nm peak is distinct for the Rilpivirine chromophore and minimizes interference from the fumarate moiety (which absorbs strongly <250 nm).

Linearity Construction

Prepare a series of dilutions from the Stock Solution to obtain concentrations of: 2, 4, 6, 8, 10, and 12 µg/mL. Measure absorbance at 306 nm. Plot Absorbance vs. Concentration.

Protocol: Method B (First-Order Derivative)

Best for: Tablet formulations where excipients (TiO2, starch) cause baseline shifts.

Rationale

Zero-order spectra of formulations often show "background lift" due to scattering by insoluble excipients. Derivative spectroscopy (


) eliminates this constant interference.
Procedure
  • Use the same sample solutions prepared in Method A.

  • Configure the spectrophotometer software to calculate the First Derivative (D1) .

  • Scaling Factor:

    
     nm or 4 nm (Optimize for signal-to-noise ratio).
    
  • Zero-Crossing Point: Identify the wavelength where the pure drug has a significant derivative peak, and the interfering excipients cross zero (or have negligible slope).

  • Quantification: Measure the amplitude of the trough or peak (e.g., distance from baseline to peak at ~290-310 nm range) specific to RPV.

Critical Calculation: The Salt Correction

One of the most common errors in RPV quantification is neglecting the stoichiometry of the salt form.

If your Reference Standard is Rilpivirine Fumarate but you are reporting content as Rilpivirine Base :



  • MW Rilpivirine Base (

    
    ):  366.42  g/mol 
    
  • MW Rilpivirine Fumarate (

    
    ):  482.5  g/mol 
    
  • Correction Factor:

    
    
    

Formula for Assay:



(Ensure 

and

are in the same units and form).

Validation Parameters (ICH Q2(R1))

The following acceptance criteria ensure the method is reliable for QC release.

ParameterAcceptance CriteriaTypical RPV Results (Methanol)
Linearity


(Range: 2–12 µg/mL)
Precision (Repeatability) RSD < 2.0%0.8% - 1.2%
Accuracy (Recovery) 98.0% – 102.0%99.5% ± 1.1%
LOD

~0.15 µg/mL
LOQ

~0.45 µg/mL
Robustness

nm
Stable Absorbance

Troubleshooting & Critical Control Points

Photosensitivity (Crucial)

Rilpivirine undergoes E/Z isomerization or degradation upon exposure to UV/VIS light.

  • Control: All solutions must be prepared in amber glassware.

  • Execution: Complete measurements within 1 hour of preparation.

Solubility "Crash"

RPV is hydrophobic. Diluting a Methanol stock directly into an aqueous buffer (for dissolution testing) can cause precipitation.

  • Control: Ensure the aqueous medium contains a surfactant (e.g., Polysorbate 20) or maintain at least 40% organic phase if not using surfactant.

Fumarate Interference
  • Control: Do not quantify at 250-260 nm. While RPV absorbs there, the Fumarate counter-ion contributes significantly to the signal, leading to false positives in stoichiometry calculations. Stick to 306 nm .

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Venkatesan, S., & Kannappan, N. (2014).[3][4] Simultaneous Spectrophotometric Method for Determination of Emtricitabine and Tenofovir Disoproxil Fumarate in Three-Component Tablet Formulation Containing Rilpivirine Hydrochloride.[5][3][4][6] International Scholarly Research Notices.[3][4][6] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6451164, Rilpivirine.Link

  • Reddy, B. R., et al. (2013). Stability Indicating UV Spectrophotometric Method for the Estimation of Rilpivirine in Bulk and Pharmaceutical Dosage Form. Journal of Pharmacy Research. (Contextual grounding for 306nm selection).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Formulation Challenges of Rilpivirine Fumarate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Rilpivirine Fumarate Salt. This resource is designed for researchers, scientists, and drug development professionals actively working to overcome the significant challenge of its poor aqueous solubility. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to support your experimental success.

Section 1: Understanding the Core Challenge - Physicochemical Properties & FAQs

This section addresses the fundamental properties of Rilpivirine that underpin its formulation difficulties.

Q1: What is the primary obstacle in formulating Rilpivirine Fumarate Salt for oral delivery?

A1: The primary obstacle is its extremely low aqueous solubility. Rilpivirine is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1][2] This low solubility is the rate-limiting step for its absorption in the gastrointestinal tract, leading to poor and variable bioavailability.[3][4] Furthermore, its absorption is dependent on the pH of the gastrointestinal fluids, adding another layer of complexity.[5]

Q2: How does the fumarate salt form affect the properties of Rilpivirine?

A2: Creating a salt form, like fumarate, is a common strategy to improve the solubility and dissolution rate of a weakly basic drug. Fumaric acid is combined with the Rilpivirine base to form the salt.[6][7] While this can offer some advantages over the free base, Rilpivirine Hydrochloride (a similar salt form) is still described as practically insoluble in water across a wide pH range (1-7.5).[1] Therefore, even in its salt form, Rilpivirine requires advanced formulation strategies to achieve therapeutic efficacy.

Q3: Why can't we simply increase the dose to compensate for poor solubility?

A3: Simply increasing the dose of a BCS Class II compound is often ineffective and can lead to safety concerns. Because the absorption is dissolution-rate limited, a larger dose may not result in a proportional increase in systemic exposure. Instead, the undissolved drug would simply pass through the GI tract. This approach is inefficient and increases the risk of localized gastrointestinal side effects and unnecessary patient drug burden.

Section 2: Troubleshooting Common Formulation Strategies

This section provides practical troubleshooting advice for the most common advanced formulation techniques applied to Rilpivirine.

2.1 Amorphous Solid Dispersions (ASDs)

ASDs are a leading strategy for enhancing the solubility of drugs like Rilpivirine. By converting the crystalline drug into a high-energy amorphous state within a polymer matrix, a supersaturated solution can be generated upon dissolution, boosting bioavailability.[8]

Q: My Rilpivirine ASD shows promising initial dissolution, but the drug recrystallizes in the dissolution medium. What's happening and how can I fix it?

A: This is a classic "spring and parachute" problem. The "spring" is the rapid dissolution of the amorphous form to create a supersaturated state. The "parachute" is the polymer's ability to maintain that supersaturation by inhibiting nucleation and crystal growth. If your parachute fails, the drug crashes out of solution.

  • Causality: The thermodynamic driving force for an amorphous solid is to return to its more stable, lower-energy crystalline state. In the dissolution medium, this process is accelerated.

  • Troubleshooting Steps:

    • Polymer Selection: The chosen polymer may not have strong enough specific interactions (e.g., hydrogen bonding) with Rilpivirine to prevent recrystallization. Consider screening polymers with different functional groups. For Rilpivirine, hydrophilic carriers like Soluplus®, Kollidon® VA64, and Kolliphor® have been successfully used.[1]

    • Increase Polymer Concentration: A higher drug-to-polymer ratio might be needed. While this reduces the overall drug load of the formulation, it provides more polymer molecules to sterically and energetically hinder the drug from recrystallizing.

    • Incorporate a Surfactant: Adding a surfactant to the solid dispersion or the dissolution medium can help stabilize the supersaturated state. Studies have shown success with surfactants like Sodium Lauryl Sulfate (SLS) in Rilpivirine ASDs.[9]

Q: During storage, my ASD formulation is physically unstable and showing signs of crystallinity. What should I investigate?

A: This points to issues with the formulation's physical stability, often related to temperature, humidity, and the properties of the polymer.

  • Causality: Amorphous systems are thermodynamically unstable.[8] Mobility of the drug molecules within the polymer matrix, often triggered by moisture absorption or storage above the glass transition temperature (Tg), can lead to recrystallization.

  • Troubleshooting Steps:

    • Check the Glass Transition Temperature (Tg): Use Differential Scanning Calorimetry (DSC) to measure the Tg of your ASD. The Tg should be sufficiently high (ideally >50°C above the intended storage temperature) to ensure the system remains glassy and molecular mobility is low.[8]

    • Assess Hygroscopicity: Moisture acts as a plasticizer, lowering the Tg and increasing molecular mobility. Select less hygroscopic polymers or ensure the formulation is protected by appropriate packaging.

    • Ensure Homogeneity: If the drug and polymer are not intimately mixed on a molecular level (i.e., phase separation has occurred), the risk of crystallization is much higher. Techniques like Powder X-ray Diffraction (PXRD) and DSC can confirm the amorphous nature and single-phase characteristic of the dispersion.[3][9]

2.2 Nanosuspensions

Nanosuspensions increase the dissolution rate by drastically increasing the surface area of the drug particles, as described by the Noyes-Whitney equation. This is achieved by reducing the particle size down to the nanometer range.

Q: I'm using wet media milling to produce a Rilpivirine nanosuspension, but I'm struggling to achieve a particle size below 500 nm. What parameters should I adjust?

A: Achieving the target particle size in milling is a balance of mechanical force, stabilization, and process parameters.

  • Causality: The milling process breaks down larger drug crystals. However, the newly created high-energy surfaces have a strong tendency to re-agglomerate. Effective stabilization is key.

  • Troubleshooting Steps:

    • Stabilizer Choice and Concentration: The stabilizer (typically a polymer or surfactant) adsorbs onto the particle surface, providing a steric or ionic barrier against agglomeration. Experiment with different stabilizers and concentrations. For Rilpivirine, Poloxamer 407 has been shown to be effective.[10]

    • Milling Media: The size, density, and concentration of the milling beads are critical. Smaller beads can produce smaller particles but may be less efficient. Ensure the bead material (e.g., yttrium-stabilized zirconium oxide) is appropriate.[11][12]

    • Milling Time and Speed: Increase the milling time or the agitator speed to impart more energy into the system. Be cautious, as excessive energy can generate heat and potentially degrade the drug or stabilizer.

    • Drug Concentration: A very high drug concentration can make the suspension too viscous, impeding efficient milling. Try reducing the initial drug load.

Q: My Rilpivirine nanosuspension looks good initially, but after a week, I see visible sedimentation. How can I improve its physical stability?

A: This is likely due to Ostwald ripening or aggregation over time.

  • Causality: Ostwald ripening is a phenomenon where smaller particles dissolve and redeposit onto larger particles, leading to an overall increase in particle size and eventual sedimentation. Aggregation is the clumping of particles due to insufficient stabilization.

  • Troubleshooting Steps:

    • Optimize the Stabilizer: This is the most critical factor. A combination of stabilizers, such as a polymer and a surfactant, can sometimes provide better long-term stability than a single agent.

    • Measure Zeta Potential: For electrostatically stabilized nanosuspensions, a zeta potential of at least ±30 mV is generally desired to ensure sufficient repulsive forces between particles.

    • Lyophilization (Freeze-Drying): For long-term storage, converting the nanosuspension into a solid powder via lyophilization is a common and effective strategy. This requires screening cryoprotectants (e.g., trehalose, mannitol) to prevent particle aggregation during the freezing and drying process. The resulting nanocrystals can be easily redispersed before use.[11]

Section 3: Analytical & Characterization Troubleshooting

Q: How do I develop a meaningful in vitro dissolution test for my enhanced Rilpivirine formulation that can predict in vivo performance?

A: This is a critical and challenging aspect of formulation development for poorly soluble drugs. A standard dissolution method may not be "discriminating" enough to show the benefit of your enhanced formulation.

  • Causality: The goal is to maintain "sink conditions" (where the concentration of the drug in the bulk medium is less than 1/3 of its saturation solubility) to ensure the dissolution rate is the limiting factor, not the solubility in the medium itself. For Rilpivirine, this is nearly impossible in standard aqueous buffers.

  • Troubleshooting Steps:

    • Use a Surfactant-Containing Medium: The use of biorelevant media or simplified media containing surfactants is essential. For example, a common medium is 0.01N HCl (to simulate gastric pH) with a surfactant like 0.5% Polysorbate 20.[13] This helps to solubilize the dissolving drug and better mimic the conditions in the GI tract.

    • Two-Stage Dissolution: To simulate the transit from the stomach to the intestine, a two-stage dissolution test can be employed. Start the test in an acidic medium (e.g., pH 2.0) and then, after a set time, change the medium to a higher pH (e.g., pH 6.8) to assess the risk of drug precipitation.

    • Validate the Method: Ensure your chosen analytical method (typically HPLC) is validated for the dissolution medium.[14][15] The presence of polymers and surfactants can interfere with the analysis.

Section 4: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Preparation of a Rilpivirine ASD via Solvent Evaporation

This protocol is based on methodologies that have successfully enhanced Rilpivirine's solubility by converting it to an amorphous state.[3][9]

  • Materials: Rilpivirine Fumarate Salt, Kollidon® VA64 (or another suitable polymer), Dichloromethane (DCM) or a suitable solvent system, Rotary Evaporator.

  • Procedure:

    • Accurately weigh Rilpivirine and Kollidon® VA64 in a desired ratio (start with 1:3 drug-to-polymer by weight).

    • Dissolve both components completely in a minimal amount of DCM in a round-bottom flask. Ensure a clear solution is formed.

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 40°C.

    • Gradually apply vacuum and start rotation to evaporate the solvent. The goal is a rapid but controlled evaporation to "trap" the drug in its amorphous state within the polymer.

    • Once a thin, dry film is formed on the flask wall, continue drying under high vacuum for at least 12-24 hours to remove all residual solvent.

    • Carefully scrape the solid dispersion from the flask.

    • Gently grind the resulting solid into a fine powder using a mortar and pestle.

    • Store the final ASD powder in a desiccator to prevent moisture uptake.

  • Self-Validation/Characterization:

    • DSC: A single Tg, different from the Tg of the pure polymer, indicates a homogenous, single-phase amorphous system. The absence of a melting endotherm for Rilpivirine confirms its amorphous state.

    • PXRD: The absence of sharp crystalline peaks and the presence of a "halo" pattern confirms the amorphous nature of the drug in the final product.[9]

    • Dissolution Test: Perform a dissolution test as described in the analytical section to confirm enhanced release compared to the pure crystalline drug.

Protocol 2: Preparation of Rilpivirine Nanosuspension via Wet Media Milling

This protocol outlines the top-down approach of nanomilling to produce drug nanocrystals.[11][12]

  • Materials: Rilpivirine Fumarate Salt, Stabilizer (e.g., Poloxamer 188), Purified Water, Yttrium-stabilized Zirconium Oxide (Y-TZP) beads (0.5 mm diameter), High-energy planetary ball mill or similar equipment.

  • Procedure:

    • Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 188).

    • Disperse the Rilpivirine powder into the stabilizer solution to create a pre-suspension (e.g., at 5% w/v drug concentration).

    • Add the pre-suspension to the milling chamber, which is pre-filled with the Y-TZP milling beads (e.g., 40% of the chamber volume).

    • Begin milling at a high speed (e.g., 2000 RPM). The process should be temperature-controlled to prevent overheating.

    • Mill for a predetermined time (e.g., 2-4 hours). It is advisable to take samples at intermediate time points (e.g., 30, 60, 120, 240 minutes) to monitor particle size reduction.

    • After milling, separate the nanosuspension from the milling beads by decanting or sieving.

  • Self-Validation/Characterization:

    • Particle Size Analysis: Use Dynamic Light Scattering (DLS) to measure the mean particle size (Z-average) and Polydispersity Index (PDI). A PDI < 0.2 is generally considered acceptable. The optimized nanosuspension should have a mean particle size of around 200-300 nm.[11]

    • Zeta Potential: Measure the zeta potential to assess the surface charge and predict physical stability.

    • Dissolution Rate: Compare the dissolution rate of the nanosuspension to the un-milled drug. The rate should be significantly faster due to the increased surface area.

Section 5: Data Summaries & Visualization
Table 1: Example of Solubility Enhancement with Different Techniques
Formulation ApproachCarrier/StabilizerDrug:Carrier RatioFold Increase in Solubility (Approx.)Reference
Solid DispersionKollidon VA 64: Gelucire 50/131:4:114.9[3]
Solid DispersionKolliwax GMS II: SLS1:3:130[9]
Nanosponge Complexβ-Cyclodextrin NanospongeN/A~2[2]
Co-amorphous SystemNicotinamide1:1 (molar)38[4]
Diagrams

Below are workflow and decision-making diagrams to guide your experimental design.

Formulation_Decision_Tree start Goal: Enhance Rilpivirine Aqueous Solubility q1 Primary Technology Available? start->q1 tech1 Solvent Evaporation / Spray Drying q1->tech1  Polymer Processing   tech2 High-Energy Milling / Homogenization q1->tech2  Particle Size Reduction   tech3 Lipid Processing Equipment q1->tech3  Lipid Formulation   strategy1 Strategy: Amorphous Solid Dispersion (ASD) tech1->strategy1 strategy2 Strategy: Nanosuspension tech2->strategy2 strategy3 Strategy: Solid Lipid Nanoparticles (SLN) tech3->strategy3 sub1 Key Challenge: Physical Stability (Recrystallization) strategy1->sub1 sub2 Key Challenge: Physical Stability (Aggregation) strategy2->sub2 ASD_Workflow cluster_dev Development Phase cluster_eval Evaluation Phase A 1. Polymer & Solvent Screening B 2. Prepare ASD via Solvent Evaporation or Spray Drying A->B C 3. Solid-State Characterization (DSC, PXRD) B->C D 4. In Vitro Dissolution Testing C->D E 5. Physical Stability (Temp/Humidity) D->E E->A Fail - Reformulate F 6. Lead Formulation Identified E->F Pass

Caption: Experimental workflow for developing a Rilpivirine amorphous solid dispersion.

References
  • Title: Formulation And Evaluation of Rilpivirine Loaded Solid Lipid Nanoparticles. Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL: [https://www.rjpbcs.com/pdf/2024/15(1)/.[15]pdf]([Link]15]pdf)

  • Title: Preparation and characterization of rilpivirine solid dispersions with the application of enhanced solubility and dissolution rate Source: ResearchGate URL: [Link]

  • Title: Formulation for Enhancement of Rate of In Vitro Drug Release Profiles of Poorly Soluble Rilpivirine Hydrochloride by Spray Drying Technique Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Techniques used to Enhance Bioavailability of BCS Class II Drugs Source: IT Medical Team URL: [Link]

  • Title: A New Validated LCMS/MS Method for the Determination of Rilpivirine Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs Source: UI Scholars Hub URL: [Link]

  • Title: Enhancement of Oral Bioavailability of anti-HIV Drug Rilpivirine HCl Through Nanosponge Formulation Source: PubMed URL: [Link]

  • Title: Improvement in solubility of poor water-soluble drugs by solid dispersion Source: PMC URL: [Link]

  • Title: Analytical Method Development and Validation of Rilpivirine by RP-HPLC Method Source: APPASAHEB BIRNALE COLLEGE OF PHARMACY URL: [Link]

  • Title: Effective Estimation of Rilpivirine HCl by Analytical Method in Soild Dispersion and its In-vitro Dissolution Assessment Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: Improvement of Solubility and Dissolution of Rilpivirine Solid Dispersions by Solvent Evaporation Technique and Novel Carriers Source: ResearchGate URL: [Link]

  • Title: Formulation Development and Characterization of Rilpivirine Nanosuspension for Improved Solubility by Nanomilling Source: ResearchGate URL: [Link]

  • Title: Co-amorphous Approach for Enhancing Rilpivirine Oral Bioavailability using CYP3A4 Inhibitor as a Co-former Source: ResearchGate URL: [Link]

  • Title: FORMULATION AND EVALUATION OF RILPIVIRINE NANOSUSPENSION BY NANO PRECIPITATION METHOD Source: World Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Tenofovir Disoproxil Fumarate Source: PubChem URL: [Link]

  • Title: Rilpivirine Source: PubChem URL: [Link]

  • Title: Rilpivirine Fumarate Salt Source: PubChem URL: [Link]

  • Title: Formulation Development and Characterization of Rilpivirine Nanosuspension for Improved Solubility by Nanomilling Source: Asian Journal of Organic & Medicinal Chemistry URL: [Link]

Sources

Refinement of Rilpivirine Fumarate Salt purification processes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier-2 Support resource for process chemists and analytical scientists working with Rilpivirine Fumarate .

Note on Nomenclature: While Rilpivirine Hydrochloride is the commercial standard (Edurant®), Rilpivirine Fumarate is a distinct salt form often explored for alternative solubility profiles or generic differentiation (referenced in patent WO2006024667). This guide addresses the specific challenges of the Fumarate salt, which differs significantly from the Hydrochloride in crystallization kinetics and solvent compatibility.

Subject: Optimization of Salt Formation, Polymorph Control, and Z-Isomer Removal Status: Operational Version: 2.4 (Current Good Manufacturing Practice - cGMP aligned)

Core Directive: The Isomer Challenge

The primary failure mode in Rilpivirine purification is Photo-isomerization . Rilpivirine exists as the active (


)-isomer. Exposure to light causes a rapid equilibrium shift to the inactive (

)-isomer (cis-isomer).

Critical Rule: If your (


)-isomer content exceeds 1.5% , direct recrystallization of the Fumarate salt will likely fail to meet ICH guidelines (<0.15%). You must revert to the free base to correct the ratio before reforming the salt.
Decision Matrix: The Purification Workflow

The following logic flow dictates your experimental approach based on initial purity analysis.

Rilpivirine_Purification_Logic start Crude Rilpivirine Fumarate (Input Material) check QC Check: Z-Isomer Content (%) start->check high_z High Z-Isomer (>1.0%) check->high_z Fails Spec low_z Low Z-Isomer (<1.0%) check->low_z Passes Spec free_base Step A: Free Basing (Dissolve in DCM/MeOH -> Wash w/ NaHCO3) high_z->free_base recryst Step D: Direct Recrystallization (Solvent: Acetone/Water or EtOH) low_z->recryst photo_correct Step B: Isomer Correction (Heat in Acetonitrile or Ethanol to re-equilibrate E/Z) free_base->photo_correct salt_form Step C: Fumarate Salt Formation (Add Fumaric Acid in Acetone/EtOH) photo_correct->salt_form final Pure Rilpivirine Fumarate (>99.5% Purity) salt_form->final recryst->final

Figure 1: Decision tree for selecting the appropriate purification pathway based on Z-isomer contamination levels.

Troubleshooting Guide (FAQ)

Module A: Salt Formation & Stoichiometry

Q: I am getting a gummy precipitate instead of crystals during salt formation. What is wrong? A: This is a classic "oiling out" phenomenon caused by uncontrolled nucleation.

  • Cause: Adding Fumaric acid too quickly or at too low a temperature causes the salt to precipitate faster than it can organize into a lattice.

  • Solution:

    • Solvent Switch: Move from pure Ethanol to Acetone or 2-Butanone (MEK) . Rilpivirine Fumarate has a steeper solubility curve in ketones.

    • Reverse Addition: Dissolve the Rilpivirine Free Base in the solvent first (warm). Dissolve Fumaric acid separately in hot ethanol. Add the acid solution dropwise to the base solution.

    • Seeding: Add 0.1% w/w pure seed crystals once the solution becomes slightly turbid.

Q: My assay shows non-stoichiometric acid content (e.g., 0.8:1 or 1.2:1). A: Rilpivirine is a weak base (pyrimidine moiety).

  • If < 1.0 (Base excess): You likely washed the cake with a solvent that is too polar (like Methanol), causing dissociation of the weak salt. Wash with cold acetone or MTBE instead.

  • If > 1.0 (Acid excess): Free fumaric acid has co-precipitated. This happens if you use a large excess of acid to drive yield. Stick to a 1.05 molar equivalent of Fumaric acid.

Module B: Impurity Removal

Q: The Z-isomer level increases during my filtration step. Why? A: You are likely filtering under standard lab lighting.

  • Mechanism: Rilpivirine in solution is highly photosensitive. The crystal lattice offers some protection, but the wet filter cake is vulnerable.

  • Protocol: Wrap all flasks, funnels, and receiving vessels in aluminum foil . Perform filtration in a darkened hood or under amber light (sodium vapor lamp).

Q: I cannot remove the "Des-cyano" impurity (Impurity D). A: This is a synthetic byproduct (from the Heck reaction or hydrolysis).

  • Insight: Fumarate recrystallization is poor at rejecting this specific impurity because it mimics the Rilpivirine structure in the lattice.

  • Fix: You must purify at the Free Base stage.[1] Recrystallize the base from Acetonitrile before forming the salt. Acetonitrile is highly effective at purging the des-cyano analog.

Experimental Protocols

Protocol A: Optimized Recrystallization of Rilpivirine Fumarate

Use this protocol if Z-isomer is <1.0% and you need to improve physical form or remove trace chemical impurities.

Reagents:

  • Crude Rilpivirine Fumarate

  • Solvent A: Acetone (HPLC Grade)

  • Solvent B: Ethanol (Absolute)

Step-by-Step:

  • Dissolution: Suspend crude Rilpivirine Fumarate (10 g) in Acetone (150 mL) .

  • Heating: Heat the slurry to reflux (approx. 56°C). The salt may not fully dissolve yet.

  • Co-Solvent Addition: Slowly add Ethanol dropwise through the condenser until a clear yellow solution is obtained. (Target ratio is typically 80:20 Acetone:Ethanol).

    • Critical: Do not add excess Ethanol; it will drastically lower yield.

  • Clarification: If particulates remain, perform a hot filtration through a 0.45 µm PTFE membrane (pre-warmed).

  • Controlled Cooling:

    • Cool to 40°C over 30 minutes.

    • Seed with pure Rilpivirine Fumarate (10 mg).

    • Cool to 20°C over 2 hours.

    • Cool to 0-5°C and hold for 4 hours (aging).

  • Isolation: Filter under vacuum (protect from light).

  • Washing: Wash the cake with Cold Acetone (2 x 10 mL) . Do not use Ethanol for washing.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Z-Isomer Re-equilibration (The "Reset" Button)

Use this if Z-isomer is >1.5%.

  • Free Basing: Suspend the salt in water/DCM. Add 1N NaOH until pH > 10. Extract the Rilpivirine base into DCM. Evaporate DCM.

  • Thermal Equilibration: Dissolve the base in Acetonitrile (10 volumes). Reflux for 12–24 hours.

    • Mechanism:[2][3] Thermal energy overcomes the rotation barrier, resetting the thermodynamic equilibrium to favor the (

      
      )-isomer (typically >98% 
      
      
      
      ).
  • Recovery: Cool to 0°C. The (

    
    )-isomer is less soluble and will crystallize out, while the (
    
    
    
    )-isomer remains in the mother liquor. Filter and proceed to salt formation.

Quantitative Data: Solvent Selection Guide

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Profile
Acetone ModerateVery LowExcellent (Oils)Prone to "oiling out" if cooled too fast.
Ethanol HighModeratePoor (Yield Loss)Good for dissolving, bad for yield.
Acetone/Water (9:1) HighLowGood (Inorganics)Water may cause hydrolysis of the nitrile group if heated too long.
Acetonitrile HighLowBest (Z-isomer) Toxic; Class 2 solvent limits (410 ppm).

References & Authority

  • Janssen Pharmaceutica N.V. (2006).[4] Salt of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile. WO2006024667 .[5][6] (Primary patent disclosing the Fumarate salt existence and synthesis).[5][6] Link

  • Janssen Pharmaceutica N.V. (2003).[4] HIV inhibiting pyrimidine derivatives. US7125879 .[4][5] (Foundational patent for Rilpivirine synthesis and Z/E isomerization dynamics). Link

  • Zhang, P., et al. (2021).[7] "The development of an effective synthetic route of rilpivirine."[7][8] BMC Chemistry, 15:22. (Detailed study on solvent effects and microwave-assisted synthesis to minimize Z-isomer formation). Link

  • Shanghai Institute of Pharmaceutical Industry. (2016). Method for effectively removing rilpivirine isomers. CN106187916A . (Describes the acid-salt-recrystallization-base strategy for high Z-isomer purging). Link

Disclaimer: This guide is for research and development purposes. Rilpivirine Fumarate is not the active moiety in the commercial product Edurant® (which uses the Hydrochloride salt). Ensure compliance with local patent laws regarding polymorphs and salt forms before scaling up.

Sources

Technical Support Center: Optimization of Spray Drying Parameters for Rilpivirine Solid Dispersions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket Subject: Troubleshooting & Optimization Guide for Rilpivirine (RPV) Amorphous Solid Dispersions (ASDs)

Introduction: The Rilpivirine Challenge

Welcome to the technical support hub. You are likely here because Rilpivirine (RPV) is presenting its classic profile: extreme hydrophobicity (BCS Class II), high melting point (~240°C), and a tendency to recrystallize rapidly.

In spray drying, RPV requires a delicate balance. You need aggressive solvents to dissolve it, but gentle thermal profiles to prevent degradation and ensure amorphous stability. This guide is structured as a series of Support Tickets addressing the most common failure modes we see in the field.

Part 1: Feed Preparation & Solubility

Ticket #001: "My nozzle is clogging, and I see turbidity in the feed line."

Diagnosis: This is a classic solubility limit violation . Rilpivirine has pH-dependent solubility (pKa ~5.6) and is practically insoluble in water.[1][2][3] If you are using pure methanol or acetone, you are likely hitting the saturation limit, causing premature precipitation in the feed lines before atomization.

Troubleshooting Protocol:

  • Switch Solvent Systems: RPV requires a solvent with high solubilizing power. The industry standard for RPV ASDs is a binary mixture of Dichloromethane (DCM) and Methanol (MeOH) .

    • Recommendation: Start with a 1:1 (w/w) DCM:MeOH ratio. DCM solubilizes the hydrophobic RPV, while MeOH helps solubilize the polymer (e.g., PVP-VA64 or HPMCAS).

  • Check Solid Loading: Do not exceed 5-10% (w/w) total solids concentration initially. While higher throughput is desirable, RPV's tendency to crystallize increases exponentially with concentration.

  • Temperature Control: Maintain the feed solution at 25-30°C . Do not chill the feed; RPV solubility drops drastically with temperature.

Ticket #002: "Which polymer should I use? HPMCAS or PVP-VA?"

Technical Insight: The choice dictates your stability and release profile.

FeaturePVP-VA64 (Kollidon VA64) HPMCAS (L/M/H Grades)
Chemistry Hydrophilic CopolymerEnteric Polymer (Acidic)
Solubility Soluble in DCM/MeOHSoluble in Acetone/MeOH or DCM/MeOH
Mechanism Kinetic stabilization (viscosity)Ionic interaction + Steric hindrance
Best For Immediate Release / Fast dissolutionStability enhancement / Supersaturation maintenance
Risk Higher hygroscopicity (moisture absorption)More complex solvent requirements

Verdict: For Rilpivirine, HPMCAS is often superior for long-term physical stability due to specific interactions between the basic RPV and the acidic polymer groups, which inhibit recrystallization [1].

Part 2: Process Parameter Optimization

Ticket #003: "The powder is sticking to the chamber walls (Low Yield)."

Diagnosis: You are operating too close to the Glass Transition Temperature (Tg) of the formulation. If the Outlet Temperature (


) > 

, the particles remain rubbery and sticky upon impact with the chamber wall.

The "20°C Rule" Protocol: You must maintain a safety margin.



Step-by-Step Optimization:

  • Calculate Theoretical Tg: Use the Gordon-Taylor equation to estimate the Tg of your RPV/Polymer mix.

  • Adjust Inlet Temperature (

    
    ): 
    
    • Standard Start:

      
       (for DCM/MeOH).
      
    • Target

      
      :
      
      
      
      .
  • Modulate Feed Rate:

    • If

      
       is too high 
      
      
      
      Increase Feed Rate (evaporative cooling lowers
      
      
      ).
    • If

      
       is too low (wet powder) 
      
      
      
      Decrease Feed Rate.

OptimizationLogic InletTemp Inlet Temperature (Energy Source) OutletTemp Outlet Temperature (Critical Control Point) InletTemp->OutletTemp Increases FeedRate Feed Rate (Energy Sink) FeedRate->OutletTemp Decreases Result_Stick Result: Sticky/Low Yield OutletTemp->Result_Stick > Tg - 10°C Result_Wet Result: High Residual Solvent OutletTemp->Result_Wet < Boiling Point of Solvent Result_Ideal Result: Ideal Dry Powder OutletTemp->Result_Ideal Balanced Window

Figure 1: The thermodynamic balance required to prevent "sticky" wall deposition while ensuring solvent evaporation.

Part 3: Particle Engineering

Ticket #004: "My particles are shriveled and have low bulk density."

Diagnosis: This is a Peclet Number (


)  issue. You are drying too fast.
When the evaporation rate is faster than the diffusion of the solute (RPV/Polymer) to the center of the droplet (

), a "skin" forms early. As the remaining solvent evaporates, the shell collapses/implodes, creating hollow, shriveled, low-density particles [2].

Optimization Protocol:

  • Lower the Inlet Temperature: Reduce

    
     by 10-15°C to slow the evaporation rate.
    
  • Change Atomization Pressure:

    • Current: High pressure

      
       Fine droplets 
      
      
      
      Fast drying.
    • Adjustment:Lower the atomization gas flow. Larger droplets dry slower, allowing time for the polymer to diffuse and create a denser, more spherical particle.

  • Solvent Modification: Increasing the ratio of the higher boiling point solvent (MeOH) relative to the volatile one (DCM) can extend the drying time.

Part 4: Solid State Stability

Ticket #005: "I see crystallinity in my DSC/XRD data after 1 week."

Diagnosis: Phase separation has occurred. This usually happens because of residual solvent acting as a plasticizer (lowering Tg and increasing molecular mobility) or insufficient drug-polymer interaction.

Corrective Workflow:

  • Secondary Drying (Mandatory): Spray drying does not remove 100% of the solvent. You must perform secondary drying.

    • Protocol: Vacuum oven at

      
       for 24-48 hours immediately after collection.
      
  • Verify Drug Load: If you are at >30% drug load, RPV is likely supersaturated beyond the polymer's stabilization capacity. Drop to 20% drug load .

  • Check Miscibility: Ensure you are using a polymer that interacts with RPV. If using PVP-VA, consider switching to HPMCAS-L , which provides better acidic stabilization for the basic RPV molecule.

Workflow Start Start: RPV Formulation Solvent Solvent Selection (DCM:MeOH 1:1) Start->Solvent SprayDry Spray Drying (Inlet: 90°C, Outlet: 50°C) Solvent->SprayDry Check1 Check: Yield > 50%? SprayDry->Check1 Adjust1 Decrease Feed Rate Check Nozzle Check1->Adjust1 No SecDry Secondary Drying (40°C Vacuum, 48h) Check1->SecDry Yes Adjust1->SprayDry Char Characterization (DSC/XRD) SecDry->Char

Figure 2: Validated workflow for producing stable Rilpivirine ASDs.

Summary of Critical Process Parameters (CPPs)

ParameterRecommended Range (Lab Scale)Impact on Quality
Inlet Temp (

)

Drives evaporation rate; affects morphology.
Outlet Temp (

)

Critical for yield. Must be

.
Atomization Gas

mm (Rotameter)
Controls droplet size. Higher flow = smaller particles.[4]
Feed Rate

mL/min
Controls thermodynamics (

) and throughput.
Solvent System DCM:MeOH (1:1)Critical for dissolving both hydrophobic RPV and polymer.

References

  • FABAD J. Pharm. Sci. (2025). Optimization of a Spray Dried Dispersion Powder of Ritonavir with HPMCAS-L. 5(Note: Mechanistic parallels drawn from Ritonavir/HPMCAS systems due to similar hydrophobic/basic profiles).

  • Asian Journal of Pharmaceutics . (2015). Formulation for Enhancement of Rate of In Vitro Drug Release Profiles of Poorly Soluble Rilpivirine Hydrochloride by Spray Drying Technique. 3.

  • National Institutes of Health (NIH) . (2021). Optimization of Spray-Drying Parameters for Formulation Development at Preclinical Scale. 6.

  • World Journal of Pharmaceutical Science and Research . (2023). Spray-Dried Dispersion Technology: Process Theory and Morphology. 7.

Sources

Technical Support Center: Mitigating pH Impact on Rilpivirine Fumarate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist, Solid State Chemistry & Formulation Last Updated: February 4, 2026

Introduction: The pH-Solubility Paradox

Welcome to the technical support hub for Rilpivirine Fumarate (RPV) . As a researcher, you likely face a critical dichotomy with this molecule: it is a BCS Class II base that relies on acidic gastric pH for solubilization but precipitates rapidly upon entering the neutral environment of the small intestine.

This guide addresses the physicochemical instability (precipitation/salt disproportionation) and chemical instability (hydrolysis/oxidation) driven by pH fluctuations. We move beyond basic observations to the mechanistic causes and provide validated protocols to mitigate these risks.

Module 1: Solubility & Dissolution Challenges

Q1: Why does my dissolution profile show a rapid concentration drop ("crash-out") after transitioning from gastric to intestinal media?

Diagnosis: You are observing salt disproportionation leading to the precipitation of the Rilpivirine free base.

The Mechanism: Rilpivirine Fumarate is a weak base salt. In the acidic gastric environment (pH 1.2–2.0), the fumarate salt dissociates, and the protonated drug (


) is highly soluble. Upon entering a neutral environment (pH 6.8), the deprotonation occurs (

).

Because the intrinsic solubility of the free base is extremely low (< 1 µg/mL), the system enters a state of supersaturation . Without a precipitation inhibitor (e.g., HPMC, PVPVA), the free base nucleates and crystallizes, causing the concentration in solution to plummet.

Visualization of the Mechanism:

RPV_Precipitation cluster_mitigation Mitigation Strategy Salt RPV Fumarate Salt (Solid) Acid Gastric Fluid (pH 1.2 - 2.0) Salt->Acid Dissolution Solubilized Solubilized RPV+ (Supersaturated) Acid->Solubilized Ionization Intestine Intestinal Fluid (pH 6.8) Solubilized->Intestine Transit Base RPV Free Base (Precipitate) Intestine->Base Deprotonation & Nucleation Polymers Precipitation Inhibitors (HPMC-AS, PVPVA) Polymers->Base Inhibits Crystal Growth

Figure 1: Mechanism of Rilpivirine Fumarate precipitation during GI transit. The critical failure point is the deprotonation at pH 6.8 leading to rapid crystallization.

Q2: How do I design a biorelevant dissolution test to quantify this precipitation risk?

Protocol: Standard USP dissolution (pH 2.0) is insufficient because it misses the precipitation event. You must use a Two-Stage pH-Shift Method .

Step-by-Step Protocol:

  • Apparatus: USP Apparatus II (Paddle) at 75 RPM, 37°C.

  • Acid Stage (0–120 mins):

    • Medium: 750 mL of 0.01N HCl (pH 2.0).

    • Goal: Ensure complete dissolution of the fumarate salt.

    • Sampling: Sample at 15, 30, 60, 120 mins.

  • pH Shift Event (Time = 120 mins):

    • Action: Add 250 mL of concentrated Phosphate Buffer (pre-warmed).

    • Target: Final volume 1000 mL, pH 6.8.

    • Critical Parameter: The transition should be rapid (< 2 min) to mimic pyloric emptying.

  • Buffer Stage (120–240 mins):

    • Observation: Watch for turbidity (precipitation).

    • Sampling: Sample frequently (125, 130, 135, 145, 160, 180 mins) to capture the precipitation kinetics.

  • Analysis: Filter immediately (0.45 µm PVDF) to remove precipitates before HPLC injection.

Data Interpretation:

ObservationDiagnosisRecommended Action
Stable concentration at pH 6.8 Robust formulationProceed to bioequivalence studies.
Slow decline (over 60 mins) Metastable supersaturationAcceptable, but verify in vivo correlation.
Immediate drop (< 5 mins) Rapid crystallizationFAIL. Add precipitation inhibitors (HPMC-AS, Copovidone).

Module 2: Chemical Stability & Degradation

Q3: I am detecting unknown peaks in my HPLC chromatogram after stress testing. What are they?

Diagnosis: Rilpivirine is susceptible to hydrolysis (acid/base) and oxidation .[1] The specific impurity profile depends on the pH stress applied.

Common Degradation Impurities:

Impurity TypeTrigger ConditionMechanismMitigation
Impurity A / B Extreme pH (Strong Acid/Base)Hydrolysis of the nitrile group to amide/acid.Maintain micro-environmental pH 3.0–5.0 in formulation.
Impurity C Oxidative Stress (Peroxides)Oxidation of the nitrile/pyrimidine ring.Use antioxidants (BHT) or blister packaging.
Impurity D (Z-Isomer) Light + Low pH Photo-isomerization (E-to-Z shift).Amber glass/opaque coating; avoid acidic solutions in light.

Reference: Stability-indicating HPLC methods confirm that RPV is relatively stable in neutral conditions but degrades significantly under basic hydrolysis (up to 17-31% degradation). [1, 3][2][3][4][5][6][7][8][9][10]

Module 3: Formulation Strategies

Q4: How can I stabilize the salt in a solid dosage form?

Strategy: To prevent the "pH cliff" effect, you must engineer the formulation to maintain the drug in a dissolved or amorphous state even as the environmental pH rises.

1. Solid Dispersions (Amorphous Solid Dispersions - ASD):

  • Method: Hot Melt Extrusion (HME) or Spray Drying.

  • Carrier: Use Kollidon VA 64 (Copovidone) or HPMC-AS .

  • Why? The polymer matrix physically separates drug molecules, preventing the nucleation of the free base even when the pH exceeds the pKa.

  • Evidence: Solvent evaporation techniques using Kollidon VA 64 have shown to enhance solubility by maintaining the amorphous state [2].

2. Acidification of the Micro-environment:

  • Excipient: Add organic acids (e.g., Citric Acid, Fumaric Acid) to the granule.

  • Why? This maintains a local acidic pH around the dissolving particle, extending the window of solubility before the intestinal buffer neutralizes it.

Experimental Workflow: Troubleshooting Flowchart

Use this logic flow to diagnose stability failures in your Rilpivirine development.

Troubleshooting Start Start: Stability Failure CheckType Identify Failure Mode Start->CheckType Physical Physical Instability (Precipitation/Crystallization) CheckType->Physical Chemical Chemical Instability (New HPLC Peaks) CheckType->Chemical DissolutionTest Run pH-Shift Dissolution Physical->DissolutionTest StressTest Identify Impurity Type Chemical->StressTest Precipitation Rapid Precipitation at pH 6.8? DissolutionTest->Precipitation AddPolymer Action: Add HPMC-AS or Switch to ASD Precipitation->AddPolymer Yes Hydrolysis Impurity A/B (Amide)? StressTest->Hydrolysis Oxidation Impurity C (Oxide)? StressTest->Oxidation AdjustpH Action: Adjust Micro-pH to 4.0 - 5.0 Hydrolysis->AdjustpH Yes Pack Action: Low Moisture/Oxygen Packaging Oxidation->Pack Yes

Figure 2: Decision tree for diagnosing and resolving Rilpivirine Fumarate stability issues.

References

  • Stability-Indicating HPLC Method for Rilpivirine. International Scholarly Research Notices / NIH. [Link]

  • Preparation and characterization of rilpivirine solid dispersions. ResearchGate. [Link]

  • Degradation Pathway for Rilpivirine Hydrochloride. ResearchGate. [Link]

  • Rilpivirine (oral) PK Fact Sheet. University of Liverpool / HIV Drug Interactions. [Link]

  • Dissolution Test Patent (Rilpivirine).

Sources

Validation & Comparative

Technical Comparison Guide: Rilpivirine (RPV) vs. Etravirine (ETR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Verdict: The "Wobble" Optimization

For the Application Scientist: While both Rilpivirine (TMC278) and Etravirine (TMC125) belong to the diarylpyrimidine (DAPY) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), they serve distinct pharmacological niches defined by their "torsional flexibility" and pharmacokinetic profiles.

  • Select Etravirine (ETR) for Salvage/Deep Salvage workflows. Its higher genetic barrier requires multiple mutations (>2-3) for virologic failure, making it the standard for NNRTI-experienced phenotypes with background resistance (e.g., K103N).

  • Select Rilpivirine (RPV) for High-Potency Maintenance in wild-type/naive settings. It exhibits sub-nanomolar EC50 values (significantly more potent than ETR in vitro) but possesses a lower genetic barrier (single mutation E138K can compromise efficacy) and strict pH-dependent absorption requirements.

Structural Biology & Mechanism of Action

Both compounds utilize the DAPY "wobble" mechanism. Unlike first-generation NNRTIs (Nevirapine, Efavirenz) which bind rigidly to the hydrophobic pocket of HIV-1 Reverse Transcriptase (RT), DAPYs possess rotatable linkers allowing them to adapt to changes in the pocket caused by resistance mutations.

The "Wobble" Hypothesis Visualization

The following diagram illustrates the structural adaptability of DAPYs compared to rigid NNRTIs.

DAPY_Wobble WT_Pocket Wild-Type RT Pocket (Hydrophobic) Rigid_Drug 1st Gen NNRTI (Efavirenz) WT_Pocket->Rigid_Drug High Affinity Binding DAPY_Drug DAPY (RPV/ETR) (Torsional Flexibility) WT_Pocket->DAPY_Drug High Affinity Binding Mut_Pocket Mutated RT Pocket (e.g., K103N - Steric Hindrance) Mut_Pocket->Rigid_Drug Loss of Binding (Steric Clash) Mut_Pocket->DAPY_Drug Conformational Adaptation (Maintained Affinity) DAPY_Drug->Mut_Pocket Rotational Freedom (Diaryl Ether Linkers)

Figure 1: The "Wobble" mechanism allows RPV and ETR to reorient within the NNRTI binding pocket, retaining potency despite steric hindrance from mutations like K103N.

Head-to-Head Technical Specifications

This table synthesizes physicochemical and virological data for direct comparison.

ParameterRilpivirine (RPV)Etravirine (ETR)Technical Implication
Indication Treatment-Naive (Viral Load <100k)Treatment-Experienced (MDR)ETR is designed for "dirty" backgrounds; RPV for clean baselines.
In Vitro Potency (EC50) 0.73 nM (Wild Type)1.4 - 4.4 nM (Wild Type)RPV is intrinsically more potent (sub-nanomolar).
Protein Binding >99.7%>99.9%Both require high plasma concentrations to overcome protein binding.
Dissociation Half-Life (t½) ~50 hours~12 hoursRPV has a longer residence time on the RT enzyme (tight binding).
Absorption Requirement Acidic pH Required (Contraindicated with PPIs)Food Required (Lipophilic)RPV absorption crashes without gastric acid; ETR is less pH sensitive but solubility-limited.
Primary Resistance Mutation E138K (often with M184I)Multiple (V179F, Y181C, G190A)RPV fails via E138K; ETR requires a weighted score of mutations.
Cross-Resistance High susceptibility to K103N; Reduced by Y181C/E138KRetains activity against K103N & Y181CETR is the superior choice for salvage therapy post-EFV failure.

Resistance Pathways & Cross-Resistance

Understanding the mutational trajectory is critical for assay development and clinical sequencing.

The E138K Bottleneck

Rilpivirine's Achilles' heel is the E138K mutation in the p51 subunit of RT. This mutation often emerges alongside M184I (selected by FTC/3TC).

  • Mechanism: E138K destabilizes the dNTP binding pocket, slowing polymerization, which counteracts the fitness cost of M184I.

  • Etravirine Advantage: ETR is less affected by E138K alone. It typically requires a "Weighted Genotypic Score" > 2.5 (Monogram or Stanford algorithm) to lose efficacy.

Resistance_Pathway Baseline Baseline Virus (Wild Type) EFV_Failure 1st Gen Failure (K103N Selected) Baseline->EFV_Failure EFV/NVP Exposure RPV_Path Rilpivirine Pressure EFV_Failure->RPV_Path ETR_Path Etravirine Pressure EFV_Failure->ETR_Path RPV_Res RPV Failure (E138K + M184I) RPV_Path->RPV_Res Low Genetic Barrier (Single Mutation) ETR_Succ ETR Response (Maintained Suppression) ETR_Path->ETR_Succ High Genetic Barrier (K103N ineffective against ETR) ETR_Res ETR Failure (Accumulation: V179F + Y181C + G190A) ETR_Succ->ETR_Res Prolonged Sub-optimal Exposure (>3 Mutations needed)

Figure 2: Differential resistance trajectories. RPV is vulnerable to single-point failure (E138K) in naive settings, whereas ETR retains activity against K103N variants.

Experimental Protocol: Phenotypic Susceptibility Assay

Purpose: To determine the Fold Change (FC) in IC50 of RPV and ETR against patient-derived HIV-1 isolates. This protocol utilizes a recombinant virus system (PhenoSense-like methodology) for high reproducibility.

Reagents & Systems
  • Vector: Genomic HIV-1 vector lacking env (luciferase reporter).

  • Cells: HEK293T (transfection), U87-CD4-CXCR4 (infection target).

  • Compounds: RPV and ETR (dissolved in DMSO, serial dilutions).

Step-by-Step Workflow
  • Viral RNA Extraction: Extract viral RNA from patient plasma (140 µL) using silica-column based kit (e.g., QIAamp).

  • RT-PCR Amplification: Amplify the pol gene (Protease + Reverse Transcriptase codons 1-400).

    • Critical Step: Use high-fidelity polymerase to preserve the quasispecies diversity.

  • Recombinant Virus Generation:

    • Digest the standard HIV-1 luciferase vector (Δpol) with restriction enzymes (e.g., ApaI and PinAI).

    • Ligate patient-derived PCR amplicons into the vector.

    • Co-transfect HEK293T cells with the ligation mix and an Envelope expression plasmid (e.g., VSV-G or HIV-1 Env).

  • Drug Susceptibility Test:

    • Harvest viral supernatant after 48h.

    • Prepare 96-well plates with U87 target cells.

    • Add serial dilutions of RPV and ETR (Range: 0.1 nM to 10 µM).

    • Infect cells with recombinant virus.[1]

  • Readout:

    • Incubate for 72h (single-cycle replication).

    • Lyse cells and add luciferase substrate.

    • Measure Relative Light Units (RLU).

  • Data Analysis:

    • Calculate IC50 using a 4-parameter logistic regression model.

    • Fold Change (FC) = IC50(Patient) / IC50(Reference NL4-3).

Assay_Workflow Sample Patient Plasma (Viral RNA) PCR RT-PCR Amplification (pol gene) Sample->PCR Cloning Cloning into Luciferase Vector PCR->Cloning Transfection HEK293T Transfection (Production) Cloning->Transfection Infection Infect U87 Cells + Serial Drug Dilutions Transfection->Infection Readout Luminescence Readout (IC50 Calculation) Infection->Readout

Figure 3: Recombinant virus phenotypic assay workflow for determining RPV/ETR susceptibility.

Clinical & Safety Considerations

Pharmacokinetics & Interactions[2][3]
  • Rilpivirine (RPV):

    • Absorption: Highly pH-dependent. Co-administration with Proton Pump Inhibitors (PPIs) (e.g., omeprazole) is contraindicated as it significantly reduces AUC, leading to virologic failure.

    • Food Effect: Requires a meal (approx. 400-500 kcal) for optimal absorption.

  • Etravirine (ETR):

    • Metabolism: Induces CYP3A4 and inhibits CYP2C9/2C19. This creates complex drug-drug interactions (DDIs) with boosted protease inhibitors and other metabolically active drugs.

Safety Profile
  • CNS Effects: Both RPV and ETR show significantly lower rates of CNS toxicity (dizziness, abnormal dreams) compared to Efavirenz.[2]

  • QTc Prolongation: RPV has a dose-dependent effect on QTc interval. While negligible at the therapeutic dose (25mg), supratherapeutic doses (75mg+) pose a risk.

  • Rash: ETR is associated with a higher incidence of rash (Stevens-Johnson Syndrome is rare but possible) compared to RPV.

References

  • Stanford University HIV Drug Resistance Database. "NNRTI Resistance Notes." Stanford University. [Link][3]

  • Janssen Therapeutics. "Edurant (Rilpivirine) Prescribing Information." FDA Access Data. [Link]

  • Janssen Therapeutics. "Intelence (Etravirine) Prescribing Information." FDA Access Data. [Link]

  • Azijn, H., et al. (2010). "TMC278, a Next-Generation Nonnucleoside Reverse Transcriptase Inhibitor (NNRTI), Active against Wild-Type and NNRTI-Resistant HIV-1." Antimicrobial Agents and Chemotherapy. [Link]

  • Vingerhoets, J., et al. (2010). "Impact of baseline NNRTI mutations on the virological response to TMC125 in the Phase III clinical trials DUET-1 and DUET-2." HIV Medicine. [Link]

  • Das, K., et al. (2008). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Rilpivirine Fumarate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Rilpivirine Fumarate is a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[1] While it exhibits a favorable toxicity profile compared to first-generation NNRTIs (e.g., Efavirenz), handling the pure Active Pharmaceutical Ingredient (API) requires strict adherence to Occupational Exposure Band (OEB) 3 standards.[1]

The Critical Risk: The primary hazard is not acute lethality, but chronic sensitization and the development of viral resistance through low-level environmental exposure. As a researcher, your goal is zero biological uptake.[1] Inhalation of fugitive dust is the primary vector of exposure.[1]

Part 2: Strategic Risk Assessment

To guarantee safety, we treat Rilpivirine Fumarate as a Potent Compound .[1] This protocol utilizes a "Defense-in-Depth" strategy, where Personal Protective Equipment (PPE) acts as the final barrier, not the first.

Physicochemical Hazard Profile
ParameterCharacteristicOperational Implication
Physical State Crystalline Solid (Salt Form)High potential for electrostatic charging and "flying" powder during weighing.[1]
Exposure Route Inhalation, DermalMucous membrane absorption is rapid.[1]
OEL (Estimated) 10 – 100 µg/m³ (8-hr TWA)Requires containment; open bench work is prohibited for powders.
Molecular Target HIV-1 Reverse TranscriptaseSpecific target binding; low off-target toxicity but high biological activity.[1]

Part 3: Engineering Controls & PPE Matrix

The Golden Rule: PPE is redundant if Engineering Controls fail.[1] You must verify containment pressure before donning PPE.[1]

Layer 1: Engineering Controls (Primary Barrier)
  • Powder Handling: Must be performed in a Class II Type A2 Biosafety Cabinet (BSC) or a Powder Containment Balance Enclosure with HEPA filtration.[1]

  • Static Control: Use an ionizing bar or anti-static gun inside the enclosure to prevent salt particles from repelling into the airstream.[1]

Layer 2: Personal Protective Equipment (Secondary Barrier)

The following matrix defines the minimum requirements for handling < 10g of Rilpivirine Fumarate.

Body ZoneStandard (US/EU)Specification & Rationale
Respiratory NIOSH P100 or PAPR N95 is insufficient for API powders.[1] Use a half-face elastomeric respirator with P100 cartridges (magenta) to block 99.97% of particles <0.3 microns.[1]
Dermal (Hand) ASTM D6978 Double Gloving Required. 1.[1] Inner: Nitrile (4 mil, extended cuff).2.[1] Outer: Nitrile (High-grip, chemically tested against chemotherapy drugs).[1]
Dermal (Body) ISO 13982-1 (Type 5) Disposable Lab Coat/Coverall. Must be non-woven (e.g., Tyvek®) with elastic cuffs.[1] Cotton coats trap dust and become secondary contamination sources.[1]
Ocular ANSI Z87.1+ Chemical Splash Goggles. Safety glasses with side shields are acceptable only if working behind a sash; otherwise, unvented goggles are required to prevent dust entry.[1]

Part 4: Operational Protocol & Visualization[1]

Workflow Visualization: The "Clean-to-Dirty" Path

The following diagram illustrates the critical decision logic for safe handling.

Rilpivirine_Safety_Logic Start START: Handling Request RiskCheck Risk Assessment: Is powder quantity > 10g? Start->RiskCheck HighRisk High Containment: Isolator Required RiskCheck->HighRisk Yes StdRisk Standard Containment: Class II BSC / Vented Enclosure RiskCheck->StdRisk No PAPR PPE: PAPR + Tyvek Suit HighRisk->PAPR Ops Operational Phase: 1. Anti-static treatment 2. Weighing 3. Wet-wiping containers PAPR->Ops PPE_Std PPE: P100 Mask + Double Nitrile Gloves + Sleeve Covers StdRisk->PPE_Std PPE_Std->Ops Waste Disposal: Solid waste to Incineration Liquids to Chem Waste Ops->Waste

Caption: Decision matrix for selecting containment and PPE based on Rilpivirine Fumarate quantity.

Step-by-Step Handling Protocol
Phase 1: Donning (Entry)
  • Inspect: Check BSC/Enclosure certification sticker (must be within 12 months).[1]

  • Gown Up: Don Tyvek lab coat.[1]

  • Primary Gloves: Don inner nitrile gloves (taped to sleeves if high volume).[1]

  • Respirator: Don P100 respirator. Perform a User Seal Check (negative/positive pressure check).

  • Secondary Gloves: Don outer nitrile gloves.

Phase 2: Manipulation (The "Salt" Factor)
  • Static Warning: Rilpivirine Fumarate is a salt.[1] It will cling to spatulas and weigh boats.[1]

  • Technique: Do not pour. Use a disposable anti-static spatula.[1]

  • Weighing: Tare the weigh boat inside the enclosure. Never remove an open container from the airflow.[1]

  • Solubilization: If possible, solubilize the solid (e.g., in DMSO) inside the hood before bringing it out. Solutions are significantly safer to handle than powders.[1]

Phase 3: Decontamination & Doffing (Exit)
  • Wipe Down: While still inside the hood, wipe the exterior of the closed product container with a solvent-dampened wipe (70% Ethanol or compatible solvent).[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them in the hood's biohazard/chem bag.

  • Transport: Remove the wiped container.

  • Wash: Wash hands immediately after removing inner gloves and respirator.[1]

Part 5: Decontamination & Disposal[2]

Disposal Strategy: Rilpivirine is an active pharmaceutical.[1][2][3][4][5] It cannot be discharged into sewer systems as it poses environmental risks (aquatic toxicity) and resistance risks.[1]

Waste StreamDisposal Method
Solid Waste (Gloves, wipes, weigh boats)High-Temperature Incineration. Label as "Trace Chemotherapy/API Waste" (Yellow bin in many jurisdictions).[1]
Liquid Waste (Mother liquor, wash solvents)Chemical Incineration. Do not autoclave (autoclaving does not destroy the chemical structure).[1]
Spill Cleanup HEPA Vacuum first , then wet wipe.[1] Do not dry sweep (generates dust).[1]

References

  • Pfizer/BioNTech. (2022).[1] Safety Data Sheet: Nirmatrelvir (Representative Antiviral API Handling). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Controlling Occupational Exposure to Hazardous Drugs.[1] OSHA Guidelines.[1][6] Retrieved from

  • Cayman Chemical. (2024).[1][2] Rilpivirine Safety Data Sheet.[1] Retrieved from

  • U.S. Pharmacopeia (USP). General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.[1][6] (Standard for handling potent APIs). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.